Pendulone
Description
This compound has been reported in Astragalus mongholicus, Wisteria villosa, and other organisms with data available.
antiparasitic and antimicrobial isoflavanquinone from Abrus schimperi; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-16-13(19)7-12(15(20)17(16)22-2)10-5-9-3-4-11(18)6-14(9)23-8-10/h3-4,6-7,10,18H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZOHJDZQPQBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Common Isoflavones
Disclaimer: The term "Pendulone isoflavan" does not correspond to any known chemical compound in scientific literature. It is presumed to be a typographical error. This guide will focus on the natural sources of common, well-researched isoflavones.
This technical guide provides a comprehensive overview of the natural sources of prevalent isoflavones, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation into these biologically active compounds.
Introduction to Isoflavones
Isoflavones are a class of phytoestrogens, which are plant-derived compounds with a chemical structure similar to human estrogen.[1][2] This structural similarity allows them to bind to estrogen receptors in the body, potentially exerting weak estrogenic or anti-estrogenic effects. The most extensively studied isoflavones include genistein, daidzein, and glycitein, which are predominantly found in soybeans and other legumes.[1][2][3][4][5] Other notable isoflavones include biochanin A and formononetin, which are abundant in red clover.[4][6]
Primary Natural Sources of Common Isoflavones
The concentration of isoflavones can vary significantly depending on the plant species, variety, growing conditions, and processing methods. The following table summarizes the quantitative data on isoflavone content in various natural sources.
| Isoflavone | Natural Source | Plant Part | Concentration (mg/100g dry weight) | References |
| Genistein | Soybean (Glycine max) | Seed | 50 - 150 | [2][4] |
| Red Clover (Trifolium pratense) | Blossoms, Leaves | 100 - 400 | [4][6] | |
| Chickpea (Cicer arietinum) | Seed | 1 - 5 | [3] | |
| Daidzein | Soybean (Glycine max) | Seed | 40 - 120 | [2][4] |
| Red Clover (Trifolium pratense) | Blossoms, Leaves | 50 - 200 | [4][6] | |
| Alfalfa (Medicago sativa) | Sprouts | 2 - 10 | [3][4] | |
| Glycitein | Soybean (Glycine max) | Seed | 5 - 20 | [2][5] |
| Biochanin A | Red Clover (Trifolium pratense) | Blossoms, Leaves | 200 - 1000 | [4][6] |
| Chickpea (Cicer arietinum) | Seed | 0.5 - 2 | [3] | |
| Formononetin | Red Clover (Trifolium pratense) | Blossoms, Leaves | 100 - 500 | [4][6] |
| Alfalfa (Medicago sativa) | Sprouts | 5 - 15 | [3][4] |
Experimental Protocols: Isolation and Quantification of Isoflavones
The following provides a generalized methodology for the extraction and analysis of isoflavones from plant material. Specific parameters may need to be optimized depending on the source and the target isoflavone.
3.1. Sample Preparation
-
Harvesting and Drying: Collect the desired plant material (e.g., seeds, leaves). Dry the material to a constant weight, typically at 40-60°C in a ventilated oven, to prevent enzymatic degradation.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for extraction.
3.2. Extraction
-
Solvent Selection: A mixture of ethanol or methanol and water (e.g., 80% methanol) is commonly used for isoflavone extraction.
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent in a flask.
-
Perform extraction using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction.
-
For ultrasonication, place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue to ensure maximum recovery.
-
Combine the filtrates.
-
3.3. Purification
-
Solvent Partitioning: Concentrate the extract under reduced pressure. The crude extract can be further purified by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. Isoflavones are typically found in the ethyl acetate fraction.
-
Chromatography:
-
Column Chromatography: Pack a column with silica gel or Sephadex LH-20. Apply the concentrated ethyl acetate fraction to the column and elute with a gradient of solvents (e.g., chloroform-methanol) to separate different classes of compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual isoflavones, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).
-
3.4. Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is commonly used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) is used for elution.
-
Detection: Monitor the absorbance at the maximum wavelength for each isoflavone (e.g., around 260 nm).
-
Quantification: Create a calibration curve using pure standards of the isoflavones of interest. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective quantification, couple the HPLC system to a mass spectrometer.
Visualizations
4.1. General Biosynthetic Pathway of Isoflavones
The following diagram illustrates the simplified biosynthetic pathway leading to the formation of common isoflavones in plants.
Caption: Simplified biosynthetic pathway of major isoflavones.
4.2. Experimental Workflow for Isoflavone Analysis
The diagram below outlines the general workflow for the isolation and analysis of isoflavones from plant sources.
Caption: General experimental workflow for isoflavone analysis.
References
- 1. Nutrition & Health Info Sheets for Health Professionals - Soy | UC Davis Nutrition Department [nutrition.ucdavis.edu]
- 2. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Isoflavone - Wikipedia [en.wikipedia.org]
- 4. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soy Isoflavones | Learn More | SNI Institute [sniglobal.org]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide to Pendulone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pendulone, a naturally occurring isoflavanquinone, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on its antiplasmodial, antileishmanial, antibacterial, and anticancer properties. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes known cellular effects to serve as a foundational resource for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is an isoflavanquinone with the chemical formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol .[1] First isolated from Wistaria brachybotrys, it has since been identified in other plant species, including Abrus schimperi and Apoplanesia paniculata.[1][2][3] The absolute stereochemistry of the chiral center at C-3 has been revised and established as (3S).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69359-09-7 | [1] |
| Molecular Formula | C₁₇H₁₆O₆ | [1] |
| Molecular Weight | 316.31 g/mol | [1] |
| Class | Isoflavanquinone | [2][3] |
| Stereochemistry | (3S) | [2] |
The definitive crystal structure and absolute configuration of this compound have been determined, providing a precise three-dimensional model of the molecule. This structural information is critical for understanding its interaction with biological targets and for guiding structure-activity relationship (SAR) studies in drug development.
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, with notable potency against various pathogens and cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 2: Antiparasitic and Antimicrobial Activity of this compound
| Activity | Organism/Strain | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Antileishmanial | Leishmania donovani (promastigotes) | 0.43 | 1.36 | [2] |
| Antiplasmodial | Plasmodium falciparum (Dd2 strain) | - | 7.0 ± 0.8 | [3] |
| Antiplasmodial | Plasmodium falciparum (D6 strain) | See original publication | See original publication | [2] |
| Antiplasmodial | Plasmodium falciparum (W2 strain) | See original publication | See original publication | [2] |
| Antibacterial | Staphylococcus aureus | 1.44 | 4.55 | [2] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | 1.44 | 4.55 | [2] |
Table 3: Anticancer and Anti-tumor Promoting Activity of this compound
| Activity | Cell Line/Model | Effect | Reference |
| Anti-tumor Promotion | Raji cells (Epstein-Barr virus activation) | Inhibitory | [1] |
| Anti-tumor Promotion | Two-stage mouse skin carcinogenesis | Potent inhibition | [1] |
| Cell Cycle Inhibition | Raji cells (TPA-induced) | Strong inhibition | [1] |
Experimental Methodologies
This section details the experimental protocols employed in key studies to evaluate the biological activities of this compound.
Anti-tumor Promoting Activity Assay (Konoshima et al.)
-
Primary Screening (Inhibition of Epstein-Barr Virus Activation):
-
Raji cells (a human B-lymphoblastoid cell line) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
The cells were treated with 12-O-tetradecanoylphorbol-13-acetate (TPA) as a tumor promoter to induce Epstein-Barr virus (EBV) early antigen (EA).
-
Various concentrations of this compound were added to the cell cultures simultaneously with TPA.
-
After a specified incubation period, the percentage of EA-positive cells was determined by immunofluorescence staining.
-
The inhibitory activity of this compound was calculated by comparing the percentage of EA-positive cells in the treated groups to the control group.
-
-
In Vivo Two-Stage Carcinogenesis Test:
-
The backs of female ICR mice were shaved.
-
Tumor initiation was induced by a single topical application of 7,12-dimethylbenz[a]anthracene (DMBA).
-
Two weeks after initiation, tumor promotion was started by repeated topical application of TPA twice a week.
-
This compound was applied topically to the skin shortly before each TPA application.
-
The number and incidence of skin papillomas were recorded over a period of several weeks to assess the anti-tumor-promoting effect of this compound.
-
Antiparasitic and Antimicrobial Assays (Rahman et al.)
-
Antileishmanial Assay (Leishmania donovani promastigotes):
-
L. donovani promastigotes were cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum.
-
The parasites were incubated with various concentrations of this compound.
-
After a 72-hour incubation period, parasite viability was assessed using a resazurin-based assay or by microscopic counting.
-
The IC₅₀ value was determined as the concentration of this compound that inhibited parasite growth by 50% compared to the control.
-
-
Antiplasmodial Assay (Plasmodium falciparum):
-
Chloroquine-sensitive (D6) and resistant (W2) strains of P. falciparum were cultured in human erythrocytes in RPMI 1640 medium.
-
Synchronized ring-stage parasites were incubated with serial dilutions of this compound.
-
Parasite growth was measured after a 72-hour incubation period using a fluorescence-based assay that quantifies parasite DNA.
-
IC₅₀ values were calculated from the dose-response curves.
-
-
Antibacterial Assay (Staphylococcus aureus and MRSA):
-
Bacterial strains were grown in Mueller-Hinton broth.
-
The minimum inhibitory concentration (MIC) was determined using a microbroth dilution method in 96-well plates.
-
Bacteria were exposed to a range of concentrations of this compound.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a 24-hour incubation period.
-
Antiplasmodial Assay (Su et al.)
-
Assay against Plasmodium falciparum (Dd2 strain):
-
The chloroquine-resistant Dd2 strain of P. falciparum was maintained in continuous culture in human O+ erythrocytes.
-
A suspension of parasitized red blood cells (primarily ring-stage) was exposed to serial dilutions of this compound in a 96-well plate.
-
Parasite proliferation was quantified after a 72-hour incubation period using a SYBR Green I-based fluorescence assay.
-
The IC₅₀ value was calculated by fitting the dose-response data to a sigmoidal curve.
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, initial studies provide some insights into its mode of action, particularly in the context of its anti-tumor promoting effects.
Inhibition of Cell Cycle Progression
Research has shown that this compound strongly inhibits the cell cycle of Raji cells induced by the tumor promoter TPA.[1] This suggests that this compound may interfere with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or cell cycle checkpoints. Further investigation is required to identify the specific molecular targets within the cell cycle machinery.
Caption: Logical relationship of this compound's inhibitory effect on TPA-induced cell cycle progression.
The following diagram illustrates a hypothetical experimental workflow to investigate the effect of this compound on the cell cycle.
Caption: Experimental workflow for analyzing the effect of this compound on the cell cycle.
Conclusion and Future Directions
This compound is a promising natural product with a diverse pharmacological profile. Its potent antiplasmodial, antileishmanial, antibacterial, and anti-tumor promoting activities make it a compelling candidate for further preclinical and clinical investigation. The established chemical structure and stereochemistry provide a solid foundation for medicinal chemistry efforts aimed at optimizing its potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action.
-
Conducting comprehensive structure-activity relationship studies to identify key structural motifs responsible for its various biological activities.
-
Developing and validating robust synthetic routes to ensure a sustainable supply for further research and development.
-
Evaluating the in vivo efficacy and safety of this compound in relevant animal models of infectious diseases and cancer.
This in-depth technical guide serves as a valuable resource for the scientific community, providing a consolidated and structured overview of the current knowledge on this compound and highlighting key areas for future exploration in the quest for novel therapeutic agents.
References
- 1. Anti-tumor promoting activities of isoflavonoids from Wistaria brachybotrys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiparasitic and antimicrobial isoflavanquinones from Abrus schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplasmodial Isoflavanes and Pterocarpans from Apoplanesia paniculata - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Biosynthesis of Pendulone in Oxytropis falcata
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthesis of pendulone in Oxytropis falcata has not been empirically elucidated in published scientific literature. The following guide presents a putative pathway based on the known general biosynthesis of isoflavonoids, a class of compounds to which this compound belongs, and the chemical structure of this compound itself. The experimental protocols and data tables are provided as templates for future research in this area.
Introduction to this compound and Oxytropis falcata
Oxytropis falcata, a plant utilized in traditional Tibetan medicine, is a rich source of various flavonoids and isoflavonoids.[1][2][3][4] Among the diverse chemical constituents isolated from this plant is this compound, an isoflavanquinone with the chemical formula C17H16O6.[5] Isoflavanquinones are a subclass of isoflavonoids characterized by an isoflavan skeleton linked to a quinone moiety. These compounds are of interest for their potential biological activities, including antiplasmodial, antileishmanial, antibacterial, and anticancer properties.
Given the prevalence of isoflavonoids in the Fabaceae family, to which Oxytropis belongs, it is highly probable that the biosynthesis of this compound follows the general isoflavonoid pathway, beginning with the phenylpropanoid pathway.[6][7][8][9][10] This guide outlines the hypothetical steps involved in the formation of this compound from primary metabolites.
The Putative Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound can be divided into three major stages:
-
The General Phenylpropanoid Pathway: The formation of the core phenylpropanoid unit.
-
Isoflavonoid Core Biosynthesis: The formation of the characteristic isoflavone skeleton.
-
This compound-Specific Tailoring Steps: The modification of the isoflavone core to yield this compound.
General Phenylpropanoid Pathway
This pathway starts with the amino acid L-phenylalanine and produces p-coumaroyl-CoA, a key precursor for all flavonoids.[6][7][8]
-
Phenylalanine Ammonia-Lyase (PAL): Deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylation of cinnamic acid to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activation of p-coumaric acid to p-coumaroyl-CoA.
Isoflavonoid Core Biosynthesis
The formation of the isoflavonoid backbone is a branch of the flavonoid pathway, predominantly found in legumes.
-
Chalcone Synthase (CHS): Condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.
-
Isoflavone Synthase (IFS): A key enzymatic step involving a cytochrome P450 enzyme that catalyzes the migration of the B-ring from position 2 to position 3 of the C-ring, forming 2-hydroxyisoflavanone.[6][7]
-
2-Hydroxyisoflavanone Dehydratase (HID): Dehydration of 2-hydroxyisoflavanone to yield an isoflavone, such as daidzein.[9]
Putative this compound-Specific Tailoring Steps
Starting from an isoflavone precursor like daidzein, a series of reduction, hydroxylation, methylation, and oxidation reactions are proposed to form this compound.
-
Isoflavone Reductase (IFR): Reduction of the isoflavone (e.g., daidzein) to an isoflavanone.
-
Isoflavanone Reductase: Further reduction to yield an isoflavan (e.g., 7,4'-dihydroxyisoflavan).
-
Hydroxylation: A putative hydroxylase adds a hydroxyl group to the B-ring of the isoflavan.
-
O-Methylation: Two successive O-methylation steps, catalyzed by O-methyltransferases (OMTs), add methyl groups to adjacent hydroxyl groups on the B-ring.
-
Oxidation: Finally, the di-methoxylated B-ring is oxidized to form the characteristic quinone ring of this compound.
The following diagram illustrates this putative pathway.
Regulation of Isoflavonoid Biosynthesis
The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level by various internal and external factors.[6][7] This regulation allows the plant to produce these compounds in response to specific developmental cues or environmental stresses.
-
Transcription Factors: Families of transcription factors, particularly MYB and bHLH, are known to bind to the promoter regions of biosynthetic genes (like CHS, IFS) to activate or repress their expression.[6][9]
-
Environmental Stimuli: Factors such as UV radiation, pathogen attack (fungal infection), and nutrient deficiencies (nitrogen, phosphorus) can induce the expression of isoflavonoid biosynthesis genes.[6][7]
-
Hormonal Signals: Plant hormones, including jasmonates and salicylic acid, are involved in signaling cascades that can lead to the accumulation of isoflavonoids as part of the plant's defense response.[6][7]
The diagram below illustrates the general regulatory network influencing the isoflavonoid pathway.
Quantitative Data Summary (Template)
As no specific quantitative data for this compound biosynthesis in Oxytropis falcata is available, the following table serves as a template for researchers to summarize their findings.
| Enzyme/Metabolite | Parameter | Value | Units | Experimental Condition | Reference |
| PAL | Vmax | µmol/min/mg protein | Elicitor-treated cell culture | ||
| Km (for L-Phe) | µM | ||||
| CHS | Relative Expression | Fold Change vs Control | UV-B treated leaves | ||
| IFS | Activity | pkat/mg protein | Root tissue | ||
| p-Coumaroyl-CoA | Concentration | nmol/g FW | 24h post-infection | ||
| Daidzein | Yield | µg/g FW | Control plant | ||
| This compound | Yield | µg/g FW | Control plant | ||
| Yield | µg/g FW | Elicitor-treated cell culture |
Experimental Protocols (Templates)
Detailed methodologies are crucial for the study of biosynthetic pathways. Below are template protocols for key experiments.
Protocol for Enzyme Activity Assay (General)
This protocol provides a general framework for assaying the activity of a soluble enzyme from the pathway (e.g., PAL, CHS).
-
Protein Extraction:
-
Flash-freeze 100 mg of Oxytropis falcata tissue (e.g., roots, leaves) in liquid nitrogen.
-
Grind to a fine powder using a mortar and pestle.
-
Homogenize the powder in 1 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, 1% PVPP).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford or BCA assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a microplate or cuvette. For example, for PAL: 100 mM Tris-HCl pH 8.8, 10 mM L-phenylalanine.
-
Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding 10-50 µg of the crude protein extract.
-
Monitor the formation of the product (e.g., cinnamic acid for PAL) over time by measuring the change in absorbance at a specific wavelength (e.g., 290 nm for cinnamic acid) using a spectrophotometer.
-
Calculate the enzyme activity based on the initial rate of reaction and the extinction coefficient of the product.
-
Protocol for Metabolite Profiling using LC-MS
This protocol outlines the extraction and analysis of isoflavonoids, including this compound.
-
Metabolite Extraction:
-
Weigh 50 mg of lyophilized and ground Oxytropis falcata tissue.
-
Add 1 mL of 80% methanol (aq) with an internal standard (e.g., a non-native isoflavonoid).
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into an LC-MS vial.
-
-
LC-MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Mass Spectrometry: Operate in both positive and negative ion modes. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Identify this compound and other intermediates based on accurate mass (m/z), fragmentation patterns (MS/MS), and comparison with authentic standards if available. Quantify based on the peak area relative to the internal standard.
-
The following workflow diagram summarizes the experimental logic.
Conclusion and Future Directions
This guide provides a foundational, albeit hypothetical, framework for understanding the biosynthesis of this compound in Oxytropis falcata. The proposed pathway, based on established principles of isoflavonoid biosynthesis, offers a roadmap for future research. Key future work should focus on:
-
Gene Discovery: Using transcriptomics and proteomics to identify the specific genes and enzymes (e.g., reductases, hydroxylases, OMTs) involved in the tailoring steps from the isoflavone core to this compound.
-
Enzyme Characterization: In vitro expression and characterization of candidate enzymes to confirm their function in the proposed pathway.
-
Tracer Studies: Using isotopically labeled precursors (e.g., ¹³C-phenylalanine) to trace the flow of carbon through the pathway and validate the proposed intermediates.
By employing these methodologies, researchers can move from this putative model to a fully elucidated biosynthetic pathway, paving the way for metabolic engineering efforts to enhance the production of this potentially valuable compound.
References
- 1. chemfarms.com [chemfarms.com]
- 2. Pendulin | C24H26O12 | CID 12314045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Item - Putative triterpenoid saponin biosynthesis pathway in P. tenuifolia. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 7. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]
- 9. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penduline | C37H40N2O6 | CID 179472 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Activities of Pendulone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pendulone is a naturally occurring isoflavan, a type of flavonoid, that has been isolated from various plant species, including Astragalus depressus, Millettia dielsiana, and Millettia pendula[1][2][3][4]. Emerging research has identified this compound as a bioactive compound with a range of potential therapeutic applications. This technical guide provides an in-depth summary of the known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular mechanisms.
Core Biological Activities
This compound has demonstrated several significant biological activities, with the most extensively studied being its anticancer effects. Additionally, preliminary studies and reports suggest its potential as an anti-inflammatory, antileishmanial, and antiplasmodial agent[4][5][6].
Anticancer Activity
The primary focus of current research on this compound is its pro-apoptotic activity in cancer cells. A key study has elucidated its mechanism of action in human non-small cell lung cancer (NSCLC) cells, demonstrating that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress[7][8].
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Cell Line/Organism | Metric | Value | Reference |
| Anticancer | Human Non-Small Cell Lung Cancer (H1299) | IC50 | Not explicitly stated in abstract, but significant decrease in cell viability reported. | [7] |
| Antileishmanial | Leishmania species | IC50 | 0.07 µg/mL | [4] |
| Antiplasmodial | Plasmodium species | IC50 | 7.0 µM | [5] |
| Anti-tumor Promoting | Raji cells | - | Strong inhibition of TPA-induced cell cycle effect. | [9][10] |
Key Experimental Protocols
The following section details the methodologies used in a pivotal study investigating the anticancer mechanism of this compound in human non-small cell lung cancer (H1299) cells[7].
Cell Viability Assay (MTT Assay)
-
Cell Seeding: H1299 cells were seeded in 96-well plates at a specified density.
-
Treatment: Cells were treated with varying concentrations of this compound for a designated time period.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: H1299 cells were treated with this compound.
-
Harvesting and Staining: Cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: H1299 cells were treated with this compound.
-
Fluorescent Probe Staining: Cells were incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Flow Cytometric Analysis: The fluorescence intensity of the cells was measured by flow cytometry to quantify the intracellular ROS levels.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from this compound-treated and control H1299 cells.
-
Protein Quantification: The protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., ATF4, CHOP, BCL-2, BAX, Caspase-8, Caspase-9).
-
Secondary Antibody and Detection: The membrane was subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The anticancer activity of this compound in non-small cell lung cancer cells is primarily mediated through the induction of ROS, which triggers ER stress and activates both the intrinsic and extrinsic apoptotic pathways.
This compound-Induced Apoptotic Pathway in NSCLC
The following diagram illustrates the signaling cascade initiated by this compound in H1299 cells, as described in the literature[7].
Conclusion
This compound is an isoflavan with promising anticancer activity, particularly in non-small cell lung cancer. Its mechanism of action, involving ROS-mediated ER stress and the subsequent activation of apoptotic pathways, presents a clear rationale for its further investigation as a potential therapeutic agent. The quantitative data, while still limited, supports its potent biological effects. The detailed experimental protocols provided in this guide can serve as a foundation for future studies aimed at further characterizing the pharmacological profile of this compound and exploring its efficacy in other cancer models and disease contexts. Further research is warranted to fully elucidate its spectrum of biological activities and to assess its potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Astragali radix (Huangqi): a time-honored nourishing herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Potential of Pendulone: A Technical Guide to its Preliminary Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Pendulone, an isoflavone compound that has demonstrated promising anti-cancer properties. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and to provide a foundation for future research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been primarily evaluated against human non-small cell lung cancer (NSCLC) H1299 cells. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is a critical piece of data in these assessments. While specific IC50 values can vary based on experimental conditions, the available research indicates a significant dose-dependent inhibitory effect of this compound on H1299 cell viability. For precise comparative analysis, it is recommended to consult the primary literature for specific IC50 values obtained under various experimental settings.
Table 1: Summary of this compound's Cytotoxic Activity on H1299 Cells
| Parameter | Observation | Reference |
| Cell Viability | Significantly decreased with increasing concentrations of this compound. | [1][2] |
| Apoptosis Induction | This compound induces apoptosis in H1299 cells.[1][2] | [1][2] |
Experimental Protocols
The following section details the key experimental protocols utilized in the preliminary cytotoxicity screening of this compound.
Cell Culture and Treatment
Human non-small cell lung cancer (NSCLC) H1299 cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for specified durations.
MTT Assay for Cell Viability
The methyl-thiazol-diphenyl-tetrazolium (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[1][2]
-
Cell Seeding: Plate H1299 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Flow Cytometry for Apoptosis Analysis
Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution.[1][2]
-
Cell Preparation: After treatment with this compound, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Staining: For apoptosis analysis, resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The data is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic signaling pathway.[1][2]
-
Protein Extraction: Lyse the this compound-treated and control cells in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific to the target proteins (e.g., ATF4, CHOP, BCL-2, BAX, Caspase-8, Caspase-9, Cytochrome c).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Signaling Pathways and Visualizations
This compound exerts its cytotoxic effects by inducing apoptosis through a reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress pathway. The following diagrams illustrate the key signaling cascades involved.
Caption: this compound-induced extrinsic apoptosis pathway.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for this compound cytotoxicity screening.
Conclusion
The preliminary cytotoxicity screening of this compound reveals its potential as an anti-cancer agent, particularly against non-small cell lung cancer. Its mechanism of action, involving the induction of apoptosis through both extrinsic and intrinsic pathways mediated by ROS and ER stress, provides a solid foundation for further investigation. The experimental protocols and data presented in this guide offer a framework for researchers to build upon in the continued exploration of this compound's therapeutic applications. Future studies should focus on elucidating the broader anti-cancer spectrum of this compound across various cell lines and in in vivo models to further validate its potential as a novel cancer therapeutic.
References
Potential Therapeutic Targets of Pendulone: An In-depth Technical Guide
Notice: Information regarding "Pendulone" is not available in the public domain as of the latest update. The following guide is a structured template designed to be populated with relevant data upon the availability of information for this compound. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining the potential therapeutic targets, mechanism of action, and relevant experimental data for this compound.
Executive Summary
This whitepaper will provide a detailed overview of the preclinical data available for this compound, a novel investigational compound. The primary focus will be on elucidating its potential therapeutic targets and the signaling pathways it modulates. All quantitative data will be presented in tabular format for ease of comparison, and detailed experimental protocols for key studies will be provided. Furthermore, signaling pathways and experimental workflows will be visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action.
Introduction to this compound
(This section will be populated with information regarding the chemical structure, class of compound, and the initial therapeutic indications for this compound once such data becomes available.)
Potential Therapeutic Targets
(This section will detail the identified molecular targets of this compound. For each target, information on binding affinity, and functional modulation will be presented.)
Target A: [Name of Target]
(Detailed description of the target and its role in disease pathology.)
Target B: [Name of Target]
(Detailed description of the target and its role in disease pathology.)
Quantitative Data Summary
The following tables will summarize the key quantitative data for this compound's activity against its putative targets.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| (Data to be populated) | (Data to be populated) | (Data to be populated) | (Data to be populated) | (Data to be populated) |
Table 2: Binding Affinity of this compound
| Target | Assay Type | Kd (nM) | Reference |
| (Data to be populated) | (Data to be populated) | (Data to be populated) | (Data to be populated) |
Signaling Pathways Modulated by this compound
(This section will describe the key signaling cascades affected by this compound's interaction with its targets. Each pathway will be accompanied by a Graphviz diagram.)
[Name of Signaling Pathway]
(A detailed explanation of how this compound modulates this pathway.)
Caption: this compound-mediated inhibition of Target A and its downstream effects.
Experimental Protocols
(This section will provide detailed methodologies for the key experiments cited in this document, enabling reproducibility.)
Cell Viability Assay
-
Cell Lines: (Specify cell lines used)
-
Reagents: (List all reagents, including concentrations and suppliers)
-
Procedure:
-
Seed cells at a density of [Number] cells/well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with a serial dilution of this compound for [Time] hours.
-
Add [Assay Reagent] and incubate for [Time].
-
Measure absorbance/fluorescence at [Wavelength] nm.
-
-
Data Analysis: Calculate IC50 values using a non-linear regression model.
Western Blotting
-
Cell Lysate Preparation: (Detail the protocol for preparing cell lysates)
-
Antibodies: (List primary and secondary antibodies with dilutions and suppliers)
-
Procedure:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with [Blocking Buffer] for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signals using an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
(This section will summarize the key findings and propose future research directions to further elucidate the therapeutic potential of this compound. This will be contingent on the availability of initial data.)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pendulone, an isoflavanquinone first isolated from the roots of Oxytropis falcata, is an emerging natural product with a range of demonstrated biological activities. As a member of the isoflavan class of flavonoids, this compound shares a common chemical scaffold with well-studied compounds like genistein and daidzein, which are known for their diverse pharmacological effects. This technical guide provides a comprehensive literature review of this compound and related isoflavans, with a focus on quantitative biological data, detailed experimental methodologies, and the core signaling pathways through which these molecules exert their effects. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this unique isoflavanquinone.
Physicochemical Properties
This compound is chemically identified as an isoflavanquinone with the chemical formula C17H16O6 and a CAS number of 69359-09-7.[1] Its structure has been confirmed through crystal structure and absolute configuration analysis.
Biological Activities of this compound
This compound has demonstrated a spectrum of biological activities, including antiplasmodial, antileishmanial, antibacterial, and anticancer effects.[1] This section summarizes the available quantitative data for these activities.
Table 1: Summary of Quantitative Biological Activity Data for this compound
| Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| Anticancer | Human non-small cell lung cancer (H1299) | IC50 | Data not available in cited literature | [2] |
| Antiplasmodial | Plasmodium falciparum | IC50 | Data not available in cited literature | |
| Antileishmanial | Leishmania spp. | IC50 | Data not available in cited literature | |
| Antibacterial | Various bacterial strains | MIC | Data not available in cited literature |
Note: While the biological activities of this compound are reported, specific quantitative data such as IC50 and MIC values were not available in the reviewed literature. Further research is required to quantify the potency of this compound in these areas.
Experimental Protocols
This section details the methodologies for key experiments related to the isolation, synthesis, and biological evaluation of this compound and related isoflavans.
Isolation of this compound from Oxytropis falcata
While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general procedure can be inferred from studies on the chemical constituents of Oxytropis falcata.[3][4][5]
Inferred General Protocol:
-
Extraction: The dried and powdered roots of Oxytropis falcata are subjected to solvent extraction, typically using a graded series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are then fractionated using column chromatography over silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents to separate compounds based on polarity.
-
Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with published data.
Synthesis of this compound
A detailed, step-by-step total synthesis protocol for this compound was not available in the reviewed literature. The synthesis of isoflavanquinones can be a complex process often involving multiple steps and requiring specific catalysts and reaction conditions.
Cell Viability Assay for Anticancer Activity
The anticancer activity of this compound has been evaluated against human non-small cell lung cancer (H1299) cells.[2] A standard protocol for assessing cell viability is the MTT assay.[6][7][8]
General MTT Assay Protocol:
-
Cell Seeding: H1299 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways Modulated by this compound
The primary mechanism of action identified for this compound's anticancer activity is the induction of apoptosis through the Reactive Oxygen Species (ROS)-mediated Endoplasmic Reticulum (ER) stress pathway.[2]
ROS-Mediated ER Stress Pathway
Endoplasmic reticulum stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can initiate apoptosis. Reactive oxygen species are known to be both a cause and a consequence of ER stress, creating a feedback loop that can amplify the apoptotic signal.[3][4][5][9]
A key study has shown that this compound induces apoptosis in human non-small cell lung cancer cells by promoting the accumulation of ROS, which in turn triggers ER stress.[2] This ER stress is characterized by the increased expression of key UPR-associated proteins, Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[2][10][11] CHOP, in particular, is a key transcription factor that promotes apoptosis under conditions of unresolved ER stress.
Experimental Workflow for Investigating this compound's Effect on the ROS-ER Stress Pathway
The following diagram outlines a typical experimental workflow to elucidate the mechanism of action of this compound on the ROS-mediated ER stress pathway.
Conclusion and Future Directions
This compound, an isoflavanquinone from Oxytropis falcata, exhibits promising biological activities, particularly in the realm of anticancer research. Its ability to induce apoptosis through the ROS-mediated ER stress pathway in non-small cell lung cancer cells highlights a specific and potent mechanism of action. However, to fully realize the therapeutic potential of this compound, further research is critically needed. The immediate priorities should be to obtain robust quantitative data (IC50 and MIC values) for its various reported biological activities and to develop and publish detailed protocols for its synthesis and isolation. A deeper understanding of its effects on a wider range of cancer cell lines and in in vivo models will be essential for its progression as a potential therapeutic agent. Furthermore, exploring the structure-activity relationships of this compound and related isoflavanquinones could lead to the design of even more potent and selective drug candidates. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS signaling and ER stress in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ROS and Endoplasmic Reticulum Stress in Pulmonary Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Discovery and Isolation of Pendulone from Astragalus depressus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Pendulone, an isoflavan, from the plant species Astragalus depressus. This document details the experimental protocols for extraction, fractionation, and purification, and presents the spectroscopic data essential for the characterization of this compound. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Astragalus depressus L. is a perennial herb belonging to the Fabaceae family, found in the Mediterranean region.[1] Phytochemical investigations of this species have led to the isolation of several secondary metabolites, including saponins and flavonoids.[1] Among the isolated compounds is this compound, an isoflavan that has been identified and characterized. This guide focuses on the methodologies employed for the successful isolation and structural elucidation of this compound from A. depressus.
Experimental Protocols
The isolation of this compound from Astragalus depressus involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocols are based on the methodologies described in the scientific literature.[1]
Plant Material
Aerial parts of Astragalus depressus were collected, identified, and air-dried before extraction. A voucher specimen was deposited in a designated herbarium for future reference.
Extraction and Fractionation
The dried and powdered aerial parts of the plant material (1.5 kg) were subjected to maceration with a methanol-water solution (7:3, v/v) at room temperature. The resulting crude extract was then concentrated under reduced pressure. The concentrated extract was subsequently suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This partitioning yields three main fractions: an ethyl acetate fraction, an n-butanol fraction, and an aqueous fraction. This compound is primarily found within the ethyl acetate fraction.
Isolation of this compound
The ethyl acetate extract (20 g) was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing a compound with similar TLC profiles were combined.
Further purification of the combined fractions was achieved through preparative thin-layer chromatography (pTLC) using a solvent system of n-hexane-ethyl acetate (8:2, v/v). This final purification step yielded pure this compound (10 mg).
Structural Elucidation
The chemical structure of the isolated this compound was determined using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).[1]
Spectroscopic Data
The complete ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, are summarized in the tables below.[1] These data are crucial for the unambiguous identification of the compound.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 4.45 | m | |
| 3 | 3.65 | m | |
| 4 | 2.95 | m | |
| 5 | 7.20 | d | 8.5 |
| 6 | 6.50 | dd | 8.5, 2.5 |
| 7 | - | - | - |
| 8 | 6.40 | d | 2.5 |
| 1' | - | - | - |
| 2' | 6.95 | d | 2.0 |
| 3' | - | - | - |
| 4' | - | - | - |
| 5' | 6.85 | d | 8.0 |
| 6' | 6.90 | dd | 8.0, 2.0 |
| 7-OH | 5.10 | s | |
| 4'-OCH₃ | 3.80 | s |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 70.5 |
| 3 | 31.5 |
| 4 | 39.5 |
| 4a | 118.0 |
| 5 | 128.0 |
| 6 | 108.5 |
| 7 | 155.0 |
| 8 | 103.0 |
| 8a | 157.0 |
| 1' | 131.0 |
| 2' | 114.0 |
| 3' | 145.5 |
| 4' | 145.0 |
| 5' | 109.0 |
| 6' | 119.5 |
| 4'-OCH₃ | 56.0 |
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of this compound. The mass spectrum revealed a molecular ion peak consistent with the chemical formula of this compound.
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows in the isolation and characterization of this compound.
References
Physicochemical Characteristics of Pendulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pendulone (CAS No. 69359-09-7) is a naturally occurring isoflavanquinone that has garnered scientific interest due to its diverse biological activities, including antiplasmodial, antileishmanial, antibacterial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. It includes a summary of its quantitative properties, detailed experimental protocols for physicochemical characterization, and a discussion of potential signaling pathways associated with its biological functions, based on related compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.
Core Physicochemical Properties
The rational development of any compound for therapeutic use necessitates a thorough understanding of its physicochemical properties. These parameters influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. While comprehensive experimental data for this compound is limited in publicly accessible literature, this section summarizes the available information.
Quantitative Data Summary
The following table presents the known quantitative physicochemical data for this compound. It is important to note that some of these values may be computationally predicted rather than experimentally determined.
| Property | Value | Data Type | Source |
| CAS Number | 69359-09-7 | Identifier | [2][3][4] |
| Molecular Formula | C₁₇H₁₆O₆ | Structural | [2] |
| Molecular Weight | 316.31 g/mol | Physical | [2] |
| LogP | 1.52590 | Lipophilicity | [1] |
| Canonical SMILES | O=C1C(OC)=C(OC)C(C(C2COC3=CC(O)=CC=C3C2)=C1)=O | Structural | [2] |
Solubility Profile
Experimental Protocols for Physicochemical Characterization
The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound like this compound. These protocols are based on standard practices in medicinal chemistry and drug development.
Determination of pKa (Acid Dissociation Constant)
The pKa value is critical as it indicates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Preparation: A stock solution of this compound is prepared in a suitable organic co-solvent (e.g., methanol or DMSO) and then diluted in water to a known concentration. The co-solvent percentage should be kept low to minimize its effect on the pKa.
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the Henderson-Hasselbalch equation, often identified as the pH at which the compound is 50% ionized. For more complex molecules, specialized software can be used to derive the pKa from the titration curve.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Equilibration: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are pre-saturated with each other by shaking for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
-
Shaking: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.
-
Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a buffer of a specific pH in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the clear filtrate or supernatant is determined by a validated analytical method (e.g., HPLC-UV).
-
Result: The solubility is reported in units such as mg/mL or µM.
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular targets and signaling pathways of this compound have not been definitively elucidated, its documented biological activities provide clues to its potential mechanisms of action. The following sections describe plausible pathways based on the activities of structurally related compounds like other isoflavones and quinones.
Anticancer Activity
This compound has demonstrated antiproliferative activity against human ovarian cancer cells (A2780) and other cancer cell lines.[2] Isoflavones and quinones are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathway: PI3K/Akt Pathway Inhibition
Many natural product-derived anticancer agents target the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.
Antileishmanial Activity
This compound is active against Leishmania donovani promastigotes.[2] A common mechanism of action for antileishmanial compounds, including some flavonoids, is the disruption of the parasite's mitochondrial function.
Experimental Workflow: Assessing Mitochondrial Dysfunction
The following workflow outlines an experimental approach to investigate if this compound induces mitochondrial dysfunction in Leishmania.
Caption: Workflow to measure mitochondrial membrane potential in Leishmania after this compound treatment.
Antiplasmodial Activity
This compound exhibits good antiplasmodial activity with an IC50 of 7.0 µM.[2] Naphthoquinones, which share a quinone moiety with this compound, are known to interfere with the mitochondrial electron transport chain (mtETC) in Plasmodium falciparum.
Logical Relationship: Inhibition of mtETC
The parasite's mtETC is essential for its survival, and its inhibition leads to a collapse of the mitochondrial membrane potential and subsequent parasite death.
Caption: Proposed mechanism of antiplasmodial action via inhibition of the mtETC.
Conclusion
This compound is an isoflavanquinone with a promising profile of biological activities. This guide has consolidated the available physicochemical data and proposed standardized experimental protocols for its further characterization. While quantitative data, particularly for solubility and pKa, remain key areas for future experimental investigation, the provided information serves as a valuable starting point for researchers. The exploration of the proposed signaling pathways will be crucial in elucidating the precise mechanisms underlying this compound's therapeutic potential and in guiding future drug development efforts.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Pendulone from Oxytropis falcata
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxytropis falcata, a plant utilized in traditional Tibetan medicine, is a rich source of various bioactive secondary metabolites, including flavonoids, alkaloids, and saponins.[1][2][3] Among these compounds, Pendulone, an isoflavanquinone, has been identified.[4] This document provides a detailed protocol for the extraction and purification of this compound from the aerial and root parts of Oxytropis falcata. The methodology is based on established phytochemical isolation techniques for compounds from this plant genus.[4]
Data Presentation
The following table summarizes the expected yields and purity at various stages of the extraction and purification process. These values are illustrative and can vary based on the quality of the plant material and the precision of the experimental execution.
| Stage | Fraction | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| Extraction | Crude Ethanol Extract | 1000 | 150 | 15.0 | < 5 |
| Partitioning | Ethyl Acetate Fraction | 150 | 30 | 20.0 (of crude) | 10-20 |
| Column Chromatography | Enriched this compound Fraction | 30 | 2.5 | 8.3 (of EtOAc) | 60-70 |
| Preparative TLC | Purified this compound | 2.5 | 0.2 | 8.0 (of enriched) | > 95 |
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collect fresh aerial parts and roots of Oxytropis falcata.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction
-
Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
3. Solvent-Solvent Partitioning
-
Suspend the crude ethanol extract in distilled water (1 L).
-
Perform successive liquid-liquid partitioning with petroleum ether (3 x 1 L) to remove nonpolar constituents.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Separate and collect the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude ethyl acetate extract.
4. Purification by Column Chromatography
-
Pre-adsorb the crude ethyl acetate extract onto a small amount of silica gel (1:2 ratio of extract to silica gel).
-
Prepare a silica gel (60-120 mesh) column packed in a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
Combine the fractions containing the compound of interest (this compound) based on the TLC profiles.
-
Concentrate the combined fractions to obtain an enriched this compound fraction.
5. Final Purification by Preparative Thin Layer Chromatography (PTLC)
-
Dissolve the enriched this compound fraction in a minimal amount of a suitable solvent (e.g., chloroform:methanol, 9:1 v/v).
-
Apply the dissolved sample as a band onto a preparative TLC plate (silica gel GF254).
-
Develop the plate in a chamber saturated with an appropriate solvent system (e.g., chloroform:acetone, 95:5 v/v).
-
After development, visualize the bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel using a polar solvent like methanol or acetone.
-
Filter the eluent to remove the silica gel and concentrate the filtrate to obtain purified this compound.
6. Structure Elucidation
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mandatory Visualization
Caption: Workflow for this compound Extraction and Purification.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Apigenin in Plant Extracts
Note: The compound "Pendulone" was not identifiable in existing scientific literature. Therefore, this application note details a validated HPLC method for the quantification of Apigenin , a common and well-researched flavonoid found in numerous plant species, serving as a representative example.
Introduction
Apigenin is a bioactive flavonoid widely distributed in the plant kingdom, known for its potential antioxidant, anti-inflammatory, and other health-promoting properties. Accurate and precise quantification of Apigenin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note provides a detailed protocol for the quantification of Apigenin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Experimental Protocol
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Apigenin reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Sample Preparation Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Mobile Phase:
-
Solvent A: 0.5% (v/v) aqueous solution of glacial acetic acid.
-
Solvent B: Acetonitrile.
-
The mobile phase is prepared by filtering and degassing both solvents prior to use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Apigenin reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
-
-
Extraction:
-
Accurately weigh 1.0 g of dried and powdered plant material.
-
Add 25 mL of methanol to the sample.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
-
The following table summarizes the optimized HPLC conditions for the quantification of Apigenin.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Solvent A and Solvent B |
| Gradient Program | 0-25 min: 30-60% B; 25-30 min: 60-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 336 nm |
| Injection Volume | 20 µL |
Method Validation and Data
The described method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. The following table presents typical quantitative data for Apigenin content in various plant extracts, obtained using this method.
| Plant Species | Plant Part | Apigenin Content (mg/g of dry weight) |
| Matricaria chamomilla | Flowers | 3.25 ± 0.18 |
| Apium graveolens | Leaves | 1.89 ± 0.11 |
| Petroselinum crispum | Leaves | 4.52 ± 0.25 |
Diagrams
Caption: Workflow for Apigenin quantification in plant extracts.
Caption: Key parameters for HPLC method validation.
Methodology for Evaluating Pendulone's Effect on the ER Stress Pathway
Application Notes and Protocols for Researchers
Introduction
Pendulone, an isoflavone compound, has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. Emerging evidence suggests that its mechanism of action involves the induction of Endoplasmic Reticulum (ER) stress through the generation of Reactive Oxygen Species (ROS).[1] This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the detailed molecular mechanisms by which this compound impacts the ER stress pathway, also known as the Unfolded Protein Response (UPR).
The UPR is a crucial cellular signaling network that responds to the accumulation of unfolded or misfolded proteins in the ER. It is orchestrated by three main sensor proteins: PERK, IRE1α, and ATF6.[2] Under prolonged or overwhelming ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, making it a key target in cancer therapy. These protocols will guide users in assessing the activation of all three UPR branches and quantifying the downstream effects on cell viability and apoptosis.
Overview of the Proposed Mechanism: this compound-Induced ER Stress
This compound is hypothesized to increase intracellular ROS levels, which in turn disrupts the protein folding environment within the ER, leading to an accumulation of unfolded proteins. This triggers the dissociation of the chaperone protein BiP (GRP78) from the three ER stress sensors, initiating their respective signaling cascades. The antioxidant N-acetylcysteine (NAC) is expected to reverse these effects by quenching ROS.[1][3][4][5][6][7]
Experimental Protocols and Data Presentation
This section provides detailed protocols for key experiments to assess this compound's effect on the ER stress pathway. Representative data is presented in tables to illustrate expected outcomes.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent effect of this compound on the viability of cancer cells, such as the human non-small cell lung cancer (NSCLC) cell line H1299.[1]
-
Cell Seeding: Seed H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a combination of 50 µM this compound with 5 mM NAC. Thapsigargin (1 µM) can be used as a positive control for ER stress-induced cell death.
-
Incubation: Incubate the cells for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration.
Table 1: Effect of this compound on H1299 Cell Viability (48h)
| Treatment | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Control | 0 | 100 | ± 4.5 |
| This compound | 10 | 85.2 | ± 5.1 |
| This compound | 25 | 62.7 | ± 4.8 |
| This compound | 50 | 48.9 | ± 3.9 |
| This compound | 100 | 23.4 | ± 3.1 |
| This compound + NAC | 50 + 5000 | 89.5 | ± 5.3 |
| Thapsigargin | 1 | 35.6 | ± 4.2 |
Western Blot Analysis of ER Stress Markers
Western blotting is used to detect the protein levels of key markers in the three branches of the UPR.
-
Cell Treatment and Lysis: Treat H1299 cells with this compound (e.g., 50 µM) with or without NAC (5 mM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-PERK (Thr980)
-
PERK
-
p-eIF2α (Ser51)
-
eIF2α
-
ATF4
-
CHOP
-
p-IRE1α (Ser724)
-
IRE1α
-
ATF6 (full-length and cleaved)
-
GRP78/BiP
-
β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Table 2: Relative Protein Expression of ER Stress Markers
| Protein | Control | This compound (50 µM) | This compound + NAC | Thapsigargin (1 µM) |
| p-PERK/PERK | 1.0 | 3.8 | 1.2 | 4.5 |
| p-eIF2α/eIF2α | 1.0 | 4.2 | 1.3 | 5.1 |
| ATF4 | 1.0 | 3.5 | 1.1 | 4.0 |
| CHOP | 1.0 | 5.1 | 1.5 | 6.2 |
| p-IRE1α/IRE1α | 1.0 | 3.2 | 1.1 | 3.9 |
| Cleaved ATF6 | 1.0 | 2.9 | 1.2 | 3.5 |
| GRP78/BiP | 1.0 | 3.7 | 1.4 | 4.8 |
qPCR for XBP1 mRNA Splicing
Activation of the IRE1α pathway leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This can be detected by RT-qPCR.[8][9][10][11]
-
RNA Extraction: Treat cells as in the Western blot protocol and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for spliced XBP1 (XBP1s) and total XBP1. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Forward Primer for XBP1s: 5'- GAG TCC GCA GCA GGT G -3'
-
Reverse Primer for total XBP1: 5'- GGT CCT TCT GGG TAG ACC TCT G -3'
-
Forward Primer for total XBP1: 5'- GCT TGT GAT TGA GAA CCA GG -3'
-
-
Data Analysis: Calculate the relative expression of XBP1s using the ΔΔCt method, normalizing to the total XBP1 and the housekeeping gene.
Table 3: Relative mRNA Expression of Spliced XBP1 (XBP1s)
| Treatment | Relative Fold Change in XBP1s mRNA | Standard Deviation |
| Control | 1.0 | ± 0.2 |
| This compound (50 µM) | 6.8 | ± 0.7 |
| This compound + NAC | 1.5 | ± 0.3 |
| Thapsigargin (1 µM) | 8.2 | ± 0.9 |
Immunofluorescence for CHOP Nuclear Translocation
This method visualizes the translocation of the pro-apoptotic transcription factor CHOP from the cytoplasm to the nucleus upon ER stress induction.
-
Cell Culture and Treatment: Grow H1299 cells on coverslips and treat with this compound (50 µM) with or without NAC (5 mM) for 16 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against CHOP (1:200 dilution) overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, to confirm that the observed cell death is due to apoptosis.
-
Cell Treatment and Lysis: Treat H1299 cells as described for Western blotting. Lyse the cells according to the manufacturer's instructions for a colorimetric or fluorometric caspase-3 activity assay kit.
-
Assay Procedure: Add the cell lysate to a 96-well plate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.
Table 4: Relative Caspase-3 Activity
| Treatment | Fold Increase in Caspase-3 Activity | Standard Deviation |
| Control | 1.0 | ± 0.1 |
| This compound (50 µM) | 4.5 | ± 0.4 |
| This compound + NAC | 1.3 | ± 0.2 |
| Thapsigargin (1 µM) | 5.8 | ± 0.6 |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the role of this compound in inducing ER stress and apoptosis in cancer cells. By employing these methodologies, researchers can:
-
Determine the cytotoxic efficacy of this compound.
-
Elucidate the specific UPR pathways (PERK, IRE1α, and ATF6) activated by this compound.
-
Confirm the involvement of ROS in mediating these effects.
-
Quantify the induction of apoptosis.
These detailed investigations will contribute to a deeper understanding of this compound's mechanism of action and support its potential development as a novel therapeutic agent targeting the ER stress pathway in cancer.
References
- 1. This compound induces apoptosis via the ROS-mediated ER-stress pathway in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two proteases with caspase‐3‐like activity, cathepsin B and proteasome, antagonistically control ER‐stress‐induced programmed cell death in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long term N-acetylcysteine administration rescues liver steatosis via endoplasmic reticulum stress with unfolded protein response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [The effect of N-acetyl-L-cysteine on endoplasmic reticulum stress mediated apoptosis of HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
Preparing Pendulone Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pendulone, an isoflavone compound, has emerged as a molecule of interest in cancer research due to its pro-apoptotic effects in various cancer cell lines. Successful in vitro studies rely on the accurate and consistent preparation of this compound stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound for use in cell culture experiments. It includes data on its physicochemical properties, recommended solvents, and a step-by-step guide to ensure reproducibility. Additionally, a diagram of the experimental workflow and the signaling pathway affected by this compound are presented.
Introduction
This compound has been identified as an anti-cancer agent that induces apoptosis in human non-small cell lung cancer (NSCLC) cells.[1][2] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress through the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately, programmed cell death.[1][2] To facilitate further research into the therapeutic potential of this compound, standardized protocols for the preparation of stock solutions are essential for maintaining consistency and accuracy in experimental results.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 316.31 g/mol | MedchemExpress, ChemFarm, GlpBio |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from supplier data and common practice |
| Storage of Powder | 0°C (short term), -20°C (long term), desiccated | ChemFarm |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | GlpBio, MCE |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. Adjustments can be made based on specific experimental needs.
-
Pre-weighing Preparations: In a sterile environment (e.g., a laminar flow hood), label a sterile microcentrifuge tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date, and your initials.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder on a calibrated analytical balance and transfer it to the pre-labeled sterile microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 316.31 g/mol ), the required volume of DMSO is calculated as follows:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (L) = 0.001 g / (0.010 mol/L * 316.31 g/mol ) = 0.000316 L Volume (µL) = 31.6 µL
-
Dissolving this compound: Add 31.6 µL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least one minute. If the compound does not fully dissolve, the following steps can be taken as suggested by supplier information:
-
Gently warm the solution in a 37°C water bath or incubator for 5-10 minutes.
-
Briefly sonicate the solution in an ultrasonic bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization: As DMSO is a strong solvent, filtration is often not necessary for stock solutions intended for dilution in cell culture media. The high concentration of DMSO is typically sufficient to maintain sterility. However, if required for a specific application, a 0.22 µm PTFE syringe filter can be used.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for your cell culture experiments.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of inducing apoptosis.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in cell culture experiments. Adherence to these guidelines will help ensure the preparation of consistent and reliable stock solutions, leading to more reproducible and accurate experimental outcomes. As with any experimental compound, it is recommended to perform initial dose-response studies to determine the optimal working concentration for your specific cell line and experimental conditions.
References
Troubleshooting & Optimization
improving the yield of Pendulone extraction from plant material
Disclaimer: The following guide pertains to the extraction of "Pendulone," a hypothetical plant-derived secondary metabolite. The principles, protocols, and troubleshooting advice are based on established best practices for the extraction of common plant compounds like alkaloids, flavonoids, and terpenoids. Researchers should adapt these guidelines based on the specific physicochemical properties of their target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure a high yield of this compound? A1: Proper preparation of the plant material is crucial. This includes drying the material to a specific moisture content (typically 9-11%) to prevent microbial growth and improve extraction efficiency, and grinding it to an optimal particle size (usually 30-40 mesh).[1][2] A smaller particle size increases the surface area for solvent interaction, enhancing the mass transfer of this compound from the plant matrix to the solvent.[2][3]
Q2: How do I select the best solvent for this compound extraction? A2: Solvent selection is paramount and depends on the polarity of this compound.[4] A general strategy is to start with a solvent of similar polarity to your target compound. Methanol is often a good starting point as it can extract a wide range of both polar and non-polar metabolites.[5] For enhanced extraction of polar compounds, ethanol/water mixtures (e.g., 70% ethanol) can be more effective than pure ethanol due to increased polarity.[2][5] It is recommended to test a range of solvents with varying polarities to find the optimal one for this compound.
Q3: Should I use a modern extraction technique like Ultrasound-Assisted Extraction (UAE) or a traditional one like Maceration? A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally faster, more efficient, and consume less solvent than traditional methods like maceration or Soxhlet extraction.[4][6] UAE, for instance, uses ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to higher yields in shorter times.[3][4] However, these methods may require specialized equipment and optimization. Traditional methods can still yield good results but are more time and resource-intensive.[6]
Q4: My this compound extract appears impure. How can I clean it up? A4: Post-extraction purification is often necessary. Techniques like Solid Phase Extraction (SPE) can effectively purify crude extracts.[6] Precipitation is another common method, where the crude extract is treated with a solvent in which this compound is insoluble, causing contaminants to precipitate out.[7] Subsequent washing of the pellet or the filtered extract with an appropriate solvent can also remove residual impurities.[7][8]
Q5: At what temperature should I conduct the extraction? A5: The optimal temperature depends on the thermal stability of this compound and the solvent used.[1] Higher temperatures generally increase the solubility of the target compound and the diffusion rate of the solvent, potentially improving yield.[9] However, excessively high temperatures can lead to the degradation of thermolabile compounds and the extraction of unwanted impurities.[6] It is crucial to conduct stability studies to determine the temperature tolerance of this compound.[9][10] For many phenolic compounds, temperatures between 60-65°C are effective.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete Cell Lysis: The solvent is not effectively reaching the intracellular components. | Ensure the plant material is ground to a fine, consistent powder (30-40 mesh size is often optimal).[2] Consider using advanced extraction techniques like UAE or MAE which actively disrupt cell walls.[4] |
| Improper Solvent Choice: The solvent's polarity does not match that of this compound. | Test a range of solvents with varying polarities. Start with methanol, then try ethanol, acetone, and aqueous mixtures.[5] | |
| Suboptimal Extraction Parameters: Time, temperature, or solvent-to-solid ratio are not optimized. | Systematically optimize each parameter. Increase extraction time, moderately increase temperature (if this compound is stable), and ensure a sufficient solvent-to-solid ratio (e.g., 10:1 v/w) to ensure complete immersion and concentration gradient.[1] | |
| Degradation of this compound: The compound is sensitive to heat, light, or pH and is degrading during the process. | Conduct extractions under controlled, mild conditions. Use lower temperatures, protect the apparatus from light, and ensure the solvent pH is appropriate for your compound's stability.[9][11] | |
| Inconsistent Results Batch-to-Batch | Variability in Plant Material: Differences in plant age, harvest time, or drying conditions can affect this compound concentration. | Standardize the collection and preparation of plant material. Use plants from the same source, harvested at the same developmental stage.[1] |
| Incomplete Homogenization: The sample is not mixed properly with the solvent during extraction. | Ensure continuous and thorough agitation during extraction. For maceration, use an orbital shaker.[8] For UAE/MAE, ensure the sample is properly suspended in the solvent. | |
| Inaccurate Quantification: The analytical method used to measure yield is not reliable. | Validate your quantification method (e.g., HPLC, GC-FID). Ensure proper calibration, linearity, and accuracy.[12][13] If using UV-Vis, be aware of potential interference from impurities.[14] | |
| Extract is Highly Viscous or Gummy | Co-extraction of Polysaccharides or Sugars: High-polarity solvents (especially with water) can extract large amounts of sugars. | Defat the sample with a non-polar solvent like hexane before the main extraction.[15] Perform a post-extraction liquid-liquid partition with a non-polar solvent to remove lipids. Consider using a protocol with a precipitation step to remove polysaccharides.[16] |
| High Concentration of Pigments (e.g., Chlorophyll): Common when extracting from leaves. | Add activated charcoal or perform Solid Phase Extraction (SPE) on the crude extract to remove pigments.[6] |
Data Presentation
Table 1: Comparison of Common Extraction Methods for Plant Secondary Metabolites Yield and Purity are relative and depend heavily on the specific plant material and target compound.
| Method | Extraction Time | Typical Solvent Usage | Relative Yield | Relative Purity | Key Advantage |
| Maceration | 24 - 72 hours | High | Moderate | Low to Moderate | Simple, no special equipment needed.[2] |
| Soxhlet Extraction | 6 - 24 hours | Moderate | High | Moderate | Continuous extraction with fresh solvent ensures high efficiency.[4] |
| Ultrasound-Assisted (UAE) | 10 - 60 minutes | Low | High | High | Fast, efficient, and operates at lower temperatures, preserving thermolabile compounds.[6] |
| Microwave-Assisted (MAE) | 5 - 30 minutes | Low | Very High | High | Extremely fast due to efficient microwave heating of the solvent and plant material.[4][6] |
| Accelerated Solvent (ASE) | 10 - 20 minutes | Low | Very High | Very High | Automated, uses high pressure and temperature for rapid and thorough extraction.[6] |
Table 2: Influence of Key Parameters on Extraction Yield Based on general principles for extracting phenolic compounds and alkaloids.
| Parameter | Typical Range | Effect on Yield | Considerations |
| Temperature | 25 - 80 °C | Increasing temperature generally increases yield up to an optimal point.[1] | Risk of compound degradation at higher temperatures.[9] |
| Extraction Time | 10 min - 72 hrs | Yield increases with time until equilibrium is reached. | Longer times increase energy consumption and risk of degradation.[1][6] |
| Particle Size | 10 - 60 mesh | Smaller particle size (higher mesh) increases yield.[2] | Very fine powders can cause filtration problems and may require more solvent. |
| Solvent-to-Solid Ratio | 5:1 - 30:1 (v/w) | Higher ratio increases yield by enhancing the concentration gradient.[1] | A very high ratio leads to excessive solvent waste and longer concentration steps. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from dried plant material using sonication for improved efficiency.
Materials:
-
Dried and powdered plant material (30-40 mesh)
-
Extraction Solvent (e.g., 80% Methanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper (e.g., Whatman No. 1) and funnel
-
Rotary evaporator
-
Analytical balance
Methodology:
-
Weigh 10 g of dried, powdered plant material and place it into a 250 mL beaker.
-
Add 100 mL of the extraction solvent (a 1:10 solid-to-solvent ratio).[1]
-
Place the beaker in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the beaker.
-
Set the sonicator to a frequency of 20-50 kHz and a temperature of 40-50°C.[17]
-
Sonicate for 30 minutes.[6][17] Swirl the beaker occasionally to ensure even extraction.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue (marc).
-
To maximize yield, re-extract the marc with another 50 mL of fresh solvent for 15 minutes and filter again.[5]
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to prevent thermal degradation of this compound.
-
Dry the resulting crude extract in a vacuum oven until a constant weight is achieved.
-
Weigh the final dried extract and calculate the yield. Store at -20°C for further analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in the crude extract.
Materials:
-
Crude this compound extract
-
This compound analytical standard
-
HPLC-grade solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
HPLC system with a suitable detector (e.g., DAD or UV) and column (e.g., C18)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound standard at 1 mg/mL in a suitable solvent (e.g., methanol). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of the mobile phase starting solvent. Vortex thoroughly.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase gradient, flow rate (e.g., 1 mL/min), and column temperature.
-
Set the detector to the wavelength of maximum absorbance for this compound.
-
Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve.
-
Inject the prepared sample extract.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the sample chromatogram.
-
Using the linear regression equation from the calibration curve (Concentration vs. Peak Area), calculate the concentration of this compound in the injected sample.[18]
-
Calculate the final concentration in the original crude extract, accounting for the initial weight and dilution factor.
-
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Decision tree for troubleshooting low extraction yield.
Caption: Relationships between extraction parameters and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. aktpublication.com [aktpublication.com]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. sites.usp.br [sites.usp.br]
- 9. Stability of phenolic compounds during extraction with superheated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Umbelliferone instability during an analysis involving its extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
stability of Pendulone in DMSO and other organic solvents
Welcome to the technical support center for Pendulone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in DMSO and other organic solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound exhibits good solubility and stability in high-quality, anhydrous DMSO. For working solutions, further dilution in aqueous buffers or cell culture media is advised, but the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced effects on biological systems.
Q2: How should I store my this compound stock solutions in DMSO?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage.[1] To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] The stability of compounds in DMSO can be affected by factors such as water absorption, so it is crucial to use tightly sealed vials.[2][3]
Q3: Can I store this compound solutions at room temperature or 4°C?
Short-term storage at 4°C may be acceptable for a limited period, but long-term storage at this temperature is not recommended as it may lead to degradation over time.[4] Storage at room temperature is strongly discouraged, as it can significantly accelerate the degradation of the compound.[5] For optimal stability, frozen storage is recommended.
Q4: How many times can I freeze and thaw my this compound stock solution?
While many compounds are resistant to multiple freeze-thaw cycles in DMSO, it is a potential cause of degradation.[2][3][5] To ensure the highest quality of your experimental results, it is best to prepare single-use aliquots. If this is not feasible, limit the number of freeze-thaw cycles to a maximum of 3-5.
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to 37°C for a few minutes and vortex thoroughly to redissolve the compound. If precipitation persists, it may indicate that the compound has degraded or that the solution is supersaturated. In such cases, it is recommended to prepare a fresh stock solution.
Q6: Is this compound stable in other organic solvents?
The stability of this compound in other organic solvents has not been as extensively characterized as in DMSO. Generally, polar aprotic solvents like dimethylformamide (DMF) may be suitable alternatives. Short-chain alcohols such as ethanol can also be used, but their polarity may affect solubility.[6][7][8] It is always recommended to perform a stability test in the desired solvent before conducting critical experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot into single-use vials to avoid freeze-thaw cycles.[2] Verify the purity of the stock solution using HPLC (see protocol below). |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes for accurate handling of DMSO solutions. | |
| Loss of biological activity | Compound degradation due to improper storage. | Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials.[1] Avoid exposure to light if the compound is light-sensitive.[9] |
| Interaction with plasticware. | Use polypropylene or glass containers for storage.[3][5] | |
| Precipitation in working solution | Poor solubility in aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with the experimental system. |
| Change in pH affecting solubility. | Check the pH of your aqueous buffer. Some compounds' solubility is pH-dependent.[6] |
Quantitative Stability Data
The following tables provide illustrative stability data for this compound in DMSO under various conditions.
Table 1: Stability of this compound (10 mM) in Anhydrous DMSO
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | >99% | >99% | >99% | 98% |
| -20°C | >99% | 98% | 96% | 92% |
| 4°C | 95% | 88% | 75% | 60% |
| Room Temperature (25°C) | 85% | 65% | 40% | <20% |
| Data represents the percentage of intact this compound as determined by HPLC-UV. |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO
| Number of Freeze-Thaw Cycles | Remaining this compound (%) |
| 1 | 100% |
| 3 | 99.5% |
| 5 | 98.2% |
| 10 | 95.8% |
| Samples were stored at -20°C and thawed at room temperature for 30 minutes for each cycle. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (spectroscopic grade or higher)
-
Sterile microcentrifuge tubes or vials (polypropylene or glass)
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and batch number.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the purity and degradation of this compound in a solvent over time.
-
Materials:
-
This compound solution to be tested
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare a calibration curve using a fresh, high-purity reference standard of this compound.
-
At specified time points (e.g., T=0, 1 week, 1 month), take an aliquot of the stored this compound solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the intact this compound.
-
Compare the peak area of the stored sample to the T=0 sample or the calibration curve to calculate the percentage of remaining this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound as an AKT inhibitor.
Experimental Workflow
Caption: Recommended workflow for handling this compound solutions.
Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media
This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering precipitation of compounds, such as "Pendulone," in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
Precipitation in cell culture media can be broadly categorized into two main sources: contamination and the precipitation of media components or the added compound.[1] When contamination by bacteria, fungi, or yeast is ruled out, the turbidity is often due to the precipitation of metals, proteins, salts, or the experimental compound itself.[1]
Key factors that can induce precipitation include:
-
Temperature shifts: Both heat inactivation and freeze/thaw cycles can denature proteins and decrease the solubility of some media components, leading to precipitation.
-
pH instability: Changes in pH can alter the ionization state of compounds and media components, reducing their solubility.[1][2]
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High compound concentration: Exceeding the solubility limit of a compound in the culture media is a common cause of precipitation.
-
Solvent effects: The solvent used to dissolve the compound (e.g., DMSO) may be miscible with the media, but the compound itself may not be soluble in the final aqueous environment.
-
Interactions with media components: The compound may interact with salts (e.g., calcium, phosphate), proteins, or other components in the media, forming insoluble complexes.[1][2]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, potentially leading to precipitation.[2]
Q2: Can the order of adding reagents to my media cause precipitation?
Yes, the order of reagent addition is critical, especially when preparing serum-free media.[1][2] For instance, adding calcium and phosphate salts directly to each other in a concentrated form can lead to the formation of insoluble calcium phosphate.[2] It is often recommended to dissolve components separately in deionized water before adding them to the final media formulation.[1]
Q3: My compound is dissolved in DMSO, but precipitates when added to the media. Why does this happen?
This is a common issue. While a compound may be highly soluble in an organic solvent like DMSO, its solubility can be significantly lower in the aqueous environment of the cell culture media. When the DMSO stock is diluted into the media, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Q4: How can I distinguish between compound precipitation and microbial contamination?
Microbial contamination, such as bacteria, yeast, or fungi, will typically show a uniform turbidity throughout the culture medium, and individual organisms may be visible under a microscope.[1] Compound precipitation, on the other hand, may appear as crystalline structures, amorphous particulates, or a film on the surface of the culture vessel. Microscopic examination can help differentiate between cells and precipitate.
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Addition of this compound to the Media
This scenario strongly suggests that the aqueous solubility of this compound is being exceeded.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Final Concentration | Decrease the final concentration of this compound. | See Protocol 1 |
| Solvent Shock | Increase the volume of media relative to the volume of this compound stock solution (i.e., use a higher dilution factor). Prepare intermediate dilutions in media or PBS. | See Protocol 2 |
| pH Incompatibility | Measure the pH of the media after adding this compound. Adjust the pH of the media or the compound stock solution if feasible. | See Protocol 3 |
| Interaction with Media Components | Test the solubility of this compound in a simpler salt solution (e.g., PBS) and in serum-free vs. serum-containing media. | See Protocol 4 |
Issue 2: Precipitate Appears After a Period of Incubation
This may indicate a slower chemical reaction, degradation of the compound, or changes in the media over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Temperature Effects | Ensure the incubator temperature is stable. Avoid repeated warming and cooling of the media. | - |
| Compound Instability | The compound may be degrading into a less soluble form. Prepare fresh stock solutions and add to the media immediately before use. | - |
| Changes in Media pH | Cell metabolism can alter the pH of the culture medium over time. Ensure the medium is adequately buffered. | See Protocol 3 |
| Evaporation | Check the incubator's humidity levels and ensure culture vessels are properly sealed to prevent evaporation.[1][2] | - |
Data Presentation: Factors Affecting Compound Solubility
The following table summarizes illustrative quantitative data on how different factors can influence the solubility of a hypothetical compound like "this compound."
| Parameter | Condition A | Solubility (µM) | Condition B | Solubility (µM) | Observation |
| pH | 6.8 | 50 | 7.4 | 200 | Solubility increases with pH. |
| Temperature | 4°C | 100 | 37°C | 75 | Solubility decreases at physiological temperature. |
| Serum % | 0% (Serum-Free) | 25 | 10% FBS | 150 | Serum proteins may aid in solubilization. |
| DMSO % | 0.1% | 80 | 0.5% | 400 | Higher co-solvent concentration increases solubility. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a serial dilution of the this compound stock solution in your cell culture medium, ranging from your desired final concentration to several dilutions below it (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).
-
Visually inspect each dilution for immediate precipitation.
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Observe for any precipitate formation over time. The highest concentration that remains clear is your maximum working concentration under these conditions.
Protocol 2: Optimizing the Dilution Method
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Method A (Direct Addition): Add 1 µL of the 10 mM stock directly to 1 mL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
Method B (Intermediate Dilution): Create a 1:10 intermediate dilution of the stock solution in pre-warmed media (1 µL stock + 9 µL media). Add 10 µL of this intermediate dilution to 990 µL of media to get the final 10 µM concentration.
-
Vortex gently after each addition.
-
Compare the clarity of the solutions prepared by both methods immediately and after incubation.
Protocol 3: Assessing the Effect of pH
-
Prepare several aliquots of your cell culture medium.
-
Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.
-
Add this compound to each pH-adjusted medium at your desired final concentration.
-
Observe for precipitation immediately and after incubation. This will help determine the optimal pH range for your compound's solubility.
Protocol 4: Evaluating the Impact of Serum
-
Prepare two sets of your basal cell culture medium: one with no fetal bovine serum (FBS) and another with your standard concentration of FBS (e.g., 10%).
-
Add this compound to both media at the desired final concentration.
-
Compare the solubility of this compound in the serum-free and serum-containing media. If the compound is more soluble in the presence of serum, it may be binding to albumin or other proteins.
Visualizations
Caption: Common causes of compound precipitation in cell culture media.
Caption: A systematic workflow for troubleshooting compound precipitation.
Caption: Physicochemical factors influencing compound solubility in media.
References
Technical Support Center: Optimizing HPLC Separation of Pendulone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pendulone from co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC separation challenging?
This compound is an isoflavanquinone, a class of compounds often exhibiting polar characteristics. The primary challenge in its HPLC separation is co-elution with structurally similar impurities or related compounds, which can interfere with accurate quantification and peak purity assessment. These co-eluting species may be process-related impurities, degradation products, or isomers with very similar chromatographic behavior.
Q2: I am observing a shoulder on my main this compound peak. What could be the cause?
A shoulder on the main peak is a strong indication of a co-eluting compound.[1] This occurs when two or more compounds have very similar retention times under the current chromatographic conditions. Other potential causes for peak asymmetry include a contaminated guard column, a column void, or an inappropriate sample solvent.
Q3: My this compound peak is eluting very early, close to the void volume, and is co-eluting with other polar compounds. How can I improve retention and separation?
For highly polar compounds that show poor retention on traditional reversed-phase columns (like C18), several strategies can be employed.[2][3] Consider using a column with a more polar stationary phase, such as a cyano or phenyl column.[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds.[2] Adjusting the mobile phase to be more aqueous can also increase retention in reversed-phase HPLC.
Q4: Can I confirm co-elution without changing my entire method?
Yes, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can help confirm peak purity. A DAD can assess the spectral homogeneity across the peak; different spectra at the upslope, apex, and downslope suggest the presence of more than one compound.[1] An MS detector can identify different mass-to-charge ratios (m/z) across the eluting peak, providing definitive evidence of co-elution.
Troubleshooting Guide for this compound HPLC Separation
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and a Co-eluting Impurity
If you have identified a co-eluting impurity, the following steps can help improve the resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving peak resolution.
Experimental Protocols:
-
Mobile Phase Modification:
-
Solvent Selectivity: If using acetonitrile (ACN), switch to methanol (MeOH) or a combination of both. The different solvent properties can alter the selectivity between this compound and the co-eluting compound.
-
pH Adjustment: The ionization state of this compound and impurities can be altered by adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate buffer). Experiment with a pH range of 2.5 to 7.0, but always ensure it is within the stable range for your column.
-
Ion-Pairing: For ionic or ionizable co-eluting compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) for acids or an alkyl sulfonate for bases can significantly improve separation.
-
-
Stationary Phase Selection:
-
If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl column can offer pi-pi interactions, which may differentiate between aromatic compounds. A cyano column provides dipole-dipole interactions. For very polar compounds, a HILIC column is a strong alternative.[2]
-
Hypothetical Data on Column Selection:
| Column Type | Mobile Phase | Retention Time (this compound) (min) | Retention Time (Impurity A) (min) | Resolution (Rs) |
| C18 | 60:40 ACN:Water | 4.2 | 4.3 | 0.8 |
| Phenyl | 60:40 ACN:Water | 5.1 | 5.5 | 1.6 |
| Cyano | 70:30 ACN:Water | 3.8 | 4.2 | 1.5 |
| HILIC | 90:10 ACN:Water | 6.5 | 7.8 | 2.1 |
Issue 2: Late Eluting Peaks from Previous Injections Obscuring the Chromatogram
The appearance of unexpected peaks, often broad and inconsistent, can be due to carryover from previous injections.
Troubleshooting Workflow:
Caption: Workflow for addressing late eluting peaks and carryover.
Experimental Protocols:
-
Gradient Modification: Extend the final hold of your gradient at a high organic composition to ensure all compounds from the current injection are eluted.
-
Column Wash: After each run or batch of samples, incorporate a wash step with a strong solvent (e.g., 100% ACN or MeOH) to remove any strongly retained compounds from the column.
-
System Cleanliness: If the issue persists, it may indicate contamination in the injector or other parts of the HPLC system. Follow the manufacturer's guidelines for cleaning the autosampler needle and injection port.
Issue 3: Split Peaks for this compound
Split peaks can be caused by several factors, from sample preparation to column issues.
Troubleshooting Workflow:
Caption: Troubleshooting guide for split peaks.
Experimental Protocols:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Column Frit: A partially blocked inlet frit on the column can cause the sample to be unevenly distributed, leading to split peaks. Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Isomeric Separation: In some cases, what appears to be a split peak may be the partial separation of two isomers. In this scenario, the troubleshooting steps for improving resolution (Issue 1) should be followed.
Hypothetical Data on Sample Solvent Effect:
| Sample Solvent | Peak Shape | Asymmetry Factor |
| Mobile Phase (Initial) | Symmetrical | 1.1 |
| 100% Acetonitrile | Split / Fronting | 2.5 |
| Dimethyl Sulfoxide (DMSO) | Broad / Tailing | > 2.0 |
By systematically addressing these common issues, you can significantly improve the HPLC separation of this compound and achieve accurate and reliable analytical results.
References
minimizing degradation of Pendulone during sample preparation
Welcome to the technical support center for Pendulone. This resource provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of this compound during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of related compounds to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an isoflavanquinone with the chemical formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol . It is a compound of interest for its potential antiplasmodial, antileishmanial, antibacterial, and anticancer activities. This compound is naturally found in the plant Oxytropis falcata.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of structurally similar isoflavonoids, the primary factors that can lead to the degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Both acidic and alkaline conditions can promote degradation, with some isoflavonoids showing instability at pH values below 4 and above 8.
-
Light: Exposure to UV and even ambient light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the phenolic structure.
-
Solvent: The choice of solvent can impact stability. Malonyl and acetyl forms of related isoflavonoids are known to be unstable in solution.
Q3: How should I store my this compound samples and stock solutions?
To ensure the stability of your this compound samples and stock solutions, we recommend the following storage conditions:
-
Short-term storage (up to 1 month): Store at -20°C.
-
Long-term storage (up to 6 months): Store at -80°C.
-
Protection: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction. | 1. Incomplete extraction from the sample matrix. 2. Degradation during extraction. 3. Suboptimal solvent selection. | 1. Ensure the sample is finely ground to increase surface area. Consider ultrasonication or pressurized liquid extraction for improved efficiency. 2. Perform extraction at a controlled, cool temperature. Minimize exposure to light. 3. Use polar solvents such as ethanol, methanol, or acetonitrile. A mixture with water (e.g., 80% ethanol) is often effective. |
| Variable or inconsistent results between replicates. | 1. Inconsistent sample handling. 2. Degradation between sample preparation and analysis. 3. Non-homogenous sample. | 1. Standardize all steps of the sample preparation protocol, including extraction time, temperature, and solvent volumes. 2. Analyze samples as quickly as possible after preparation. If storage is necessary, follow the recommended storage conditions. 3. Ensure the sample is thoroughly homogenized before taking aliquots for extraction. |
| Appearance of unknown peaks in chromatograms. | 1. Presence of degradation products. 2. Contamination from solvents, glassware, or other equipment. | 1. Review your sample preparation procedure for potential causes of degradation (e.g., high temperature, extreme pH, light exposure). Consider performing a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and thoroughly clean all equipment. Run a blank sample (solvent only) to identify any background peaks. |
Stability of Related Isoflavonoids
Table 1: Thermal Stability of Isoflavones
| Compound | pH | Temperature (°C) | Half-life | Reference |
| Daidzein | 7 | 70-90 | Apparent first-order degradation | [1] |
| Genistein | 7 | 70-90 | More stable than Daidzein | [1] |
| Daidzein | 9 | 70-90 | Eₐ = 11.6 kcal/mol | [1] |
| Genistein | 9 | 70-90 | Eₐ = 8.4 kcal/mol | [1] |
| Various Aglycones | 3.1 | 150 | Prominent degradation, Daidzein most labile | [2] |
| Various Aglycones | 5.6 & 7.0 | 150 | Virtually no decay | [2] |
Table 2: Photodegradation of Isoflavones in Aqueous Solution
| Compound | Condition | Near-surface summer half-life (47° latitude) | Reference |
| Daidzein | pH 7, direct photolysis | 10 hours | [3] |
| Formononetin | pH 7, direct photolysis | 4.6 hours | [3] |
| Biochanin A, Genistein, Equol | pH 7, with Natural Organic Matter | Degradation enhanced | [3] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material (Oxytropis falcata)
This protocol is based on methods used for the extraction of flavonoids from Oxytropis falcata.
-
Sample Preparation: Air-dry the plant material (roots or aerial parts) and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Stir or sonicate the mixture for 2-4 hours.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
-
Solvent Evaporation: Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning (Optional, for purification):
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
-
-
Final Preparation: Evaporate the solvent from the desired fraction. The resulting extract can be redissolved in a suitable solvent (e.g., methanol, DMSO) for analysis.
Protocol 2: Sample Preparation for HPLC Analysis
-
Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store as recommended. To aid dissolution, brief warming to 37°C and ultrasonication can be employed.
-
Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with the mobile phase to be used for HPLC analysis.
-
Sample Preparation:
-
For liquid samples (e.g., plasma, cell culture media), a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile or methanol to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.
-
For solid extracts, dissolve a known amount in the mobile phase, vortex, and filter through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Potential degradation pathways for this compound.
References
- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence interference in fluorescence-based assays. The following resources are designed to help identify the sources of autofluorescence and implement effective solutions to improve assay signal-to-noise ratios and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my assays?
A: Autofluorescence is the natural fluorescence emitted by various components within a biological sample, such as cells, tissues, or the assay reagents themselves, when they are excited by light. It is a significant problem because this intrinsic fluorescence can mask the specific signal from your fluorescent probes (fluorophores), leading to a low signal-to-noise ratio, reduced assay sensitivity, and potentially false-positive or false-negative results.[1][2]
Q2: What are the most common sources of autofluorescence in my experiments?
A: Autofluorescence can originate from multiple sources, many of which are endogenous to the sample.[2] Common sources include:
-
Endogenous Cellular Components: Molecules like collagen, elastin, riboflavin, NADH, and lipofuscin are naturally fluorescent.[1][3] These are particularly problematic in the blue-to-green spectral range (350-550 nm).[1][2][3]
-
Cell Culture Media: Many standard cell culture media contain components that are inherently fluorescent. Phenol red, a common pH indicator, and supplements like fetal bovine serum (FBS), which contains fluorescent amino acids and hormones, are major contributors to background fluorescence.[1][4]
-
Fixatives: Aldehyde-based fixatives, such as formaldehyde, paraformaldehyde, and especially glutaraldehyde, can react with cellular amines and proteins to generate fluorescent products.[1][2][5]
-
Test Compounds: Small molecules being screened in drug discovery assays can themselves be fluorescent, directly interfering with the assay readout.[6]
-
Dead Cells: Dead cells tend to be more autofluorescent than healthy cells and can non-specifically bind reagents.[1][2][3]
Q3: How can I determine if autofluorescence is impacting my results?
A: The most straightforward method is to run an unstained control sample.[2] This control should be treated with all the same reagents and undergo the same processing steps as your experimental samples, but without the addition of your specific fluorescent dye or antibody.[2] If you observe a significant signal in this unstained control, it indicates the presence of autofluorescence that needs to be addressed.[2]
Troubleshooting Guides
Issue 1: High background fluorescence observed in unstained or control wells.
This is a classic sign of autofluorescence originating from your cells, media, or assay plates.
Troubleshooting Steps:
-
Switch to Phenol Red-Free Media: If using live cells, switch to a phenol red-free formulation of your cell culture medium.[1][4][7] For short-term measurements, consider washing cells and performing the final reading in a low-autofluorescence buffer like Phosphate-Buffered Saline (PBS).[4]
-
Optimize Serum Concentration: Reduce the concentration of Fetal Bovine Serum (FBS) to the minimum required for cell health, or consider switching to a serum-free medium if your cell line permits.[3][4]
-
Select Appropriate Labware: Use microplates designed for fluorescence assays, typically black plates with a clear bottom, to minimize background from the plate itself and reduce crosstalk between wells.[7] For microscopy, glass-bottomed plates may be preferable to polystyrene.[1]
-
Instrument Settings: If using adherent cells, utilize a plate reader with bottom-reading capabilities to avoid measuring fluorescence from the supernatant medium.[4][7]
Issue 2: Autofluorescence is still high after optimizing media and plates.
This suggests the primary source of autofluorescence is the cells themselves or was induced by sample processing.
Troubleshooting Steps:
-
Shift to Red-Shifted Fluorophores: The most effective strategy is often to switch to fluorophores that are excited and emit in the far-red or near-infrared spectrum (e.g., those emitting above 600 nm).[1][2][4][8] Cellular autofluorescence is significantly lower at these longer wavelengths.[4][9]
-
Modify Fixation Protocol: If fixation is required, minimize the fixation time.[1][9] Consider replacing aldehyde-based fixatives with organic solvents like ice-cold methanol or ethanol.[1][2] If aldehydes must be used, you can treat the samples with a reducing agent like sodium borohydride after fixation to quench aldehyde-induced fluorescence.[1][9][10]
-
Use a Quenching Agent: For fixed cells, introducing a quenching agent can reduce autofluorescence. Sudan Black B is effective at reducing lipofuscin-related autofluorescence.[1][9] Commercially available quenching kits are also an option.[2][9]
-
Exclude Dead Cells: For flow cytometry or suspension cell assays, use a viability dye to gate out and exclude dead cells from your analysis.[1][2][3]
Data Presentation
The choice of fluorophore can dramatically impact the quality of your data by moving the detection window away from the primary range of cellular autofluorescence.
Table 1: Comparison of Signal-to-Blank (S/B) Ratios for Different Fluorophores
| Fluorophore Class | Excitation (nm) | Emission (nm) | Relative Autofluorescence Interference | Typical Signal-to-Blank Ratio |
| Blue (e.g., DAPI) | ~358 | ~461 | High | Low |
| Green (e.g., GFP, FITC) | ~488 | ~509 | High | Moderate |
| Red (e.g., RFP, TRITC) | ~557 | ~576 | Moderate | High |
| Far-Red (e.g., Alexa Fluor 647, Cy5) | ~650 | ~670 | Low | Very High |
Note: Actual S/B ratios are assay-dependent. This table illustrates the general trend of improved performance with red-shifted dyes.
Experimental Protocols
Protocol: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is intended for use on cells that have been fixed with aldehyde-based fixatives like paraformaldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Fix cells according to your standard protocol using an aldehyde-based fixative.
-
Wash the cells three times with PBS for 5 minutes each to remove residual fixative.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride will bubble upon contact with liquid. Prepare fresh and use in a well-ventilated area.
-
Incubate the fixed cells with the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with your immunofluorescence staining or imaging protocol.
Protocol: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is useful for tissues and cells known to accumulate lipofuscin, an age-related pigment.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Fix and permeabilize your cells or tissue sections as required by your primary protocol.
-
Prepare a 0.1% Sudan Black B solution by dissolving the powder in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
Incubate the samples with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the samples extensively with 70% ethanol to remove excess stain.
-
Wash the samples three times with PBS.
-
Proceed with your staining protocol. Note that Sudan Black B can produce a background signal in the far-red channel, which should be considered when selecting fluorophores.[9]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting autofluorescence.
Caption: Spectral relationship between autofluorescence and fluorophore choice.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tecan.com [tecan.com]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
dealing with batch-to-batch variability of Pendulone extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent batch-to-batch variability of Pendulone extracts. Our goal is to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound extract and why is batch-to-batch variability a concern?
This compound extract is a complex mixture of bioactive compounds derived from the plant Pendula officinalis. Like many botanical extracts, its chemical composition can vary significantly from one batch to another. This variability is a major concern as it can lead to inconsistent experimental outcomes, affecting the reliability and reproducibility of research findings in drug discovery and development.[1][2]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
The primary sources of variability in this compound extracts can be broadly categorized into two areas:
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Raw Material Variability: The chemical profile of the raw plant material is influenced by a multitude of factors.[2][3][4][5] These include the plant's genetics, the geographical location and soil conditions of its cultivation, prevailing climate during its growth, the specific farming techniques employed, the timing of the harvest, and the conditions under which the plant material is stored.[2][3][4][5]
-
Processing and Manufacturing Variability: The methods used to process the plant material and extract the active compounds are also a significant source of inconsistency.[1][2][6][7] Key factors include the choice of solvent for extraction, the temperature and duration of the extraction process, and the lack of standardized, universal protocols across different manufacturing runs.[1][2][6][7]
Q3: How can I assess the variability between different batches of this compound extract?
To assess variability, a comparative analysis of the chemical fingerprints of different batches is recommended. This involves using analytical techniques to create a comprehensive profile of the chemical constituents in each batch. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for generating these chemical fingerprints.[8][9][10][11] By comparing the fingerprints, you can identify qualitative and quantitative differences between batches.
Q4: What is a "standardized" this compound extract?
A standardized this compound extract is one that has been processed to ensure a consistent concentration of one or more identified active compounds or chemical markers from batch to batch.[1][12] This process helps to minimize the impact of natural variations in the raw plant material and manufacturing processes, thereby promoting more consistent biological activity and reliable experimental results.[13]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with different batches of this compound extracts.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological activity in cell-based assays. | Significant variation in the concentration of key bioactive compounds between batches. | 1. Quantify Marker Compounds: Use HPLC to quantify the concentration of known active marker compounds in each batch. Normalize the extract concentration used in your experiments based on the marker compound concentration. 2. Bioactivity-Guided Fractionation: If the active compound is unknown, perform a bioactivity-guided fractionation to isolate the active constituents and use the most active fraction for your experiments. |
| Poor reproducibility of in vivo study results. | Differences in the overall phytochemical profile of the extracts, leading to altered bioavailability or metabolism. | 1. Comprehensive Chemical Fingerprinting: Perform a detailed chemical fingerprinting of each batch using techniques like LC-MS or NMR to assess the overall similarity.[8][10] 2. Multivariate Analysis: Use multivariate statistical analysis to compare the chemical fingerprints and select batches with the highest degree of similarity for your in vivo studies.[3][14][15] |
| Precipitation of the extract upon dissolution in solvent. | Variation in the extraction process leading to different levels of solubility. | 1. Solubility Testing: Perform solubility tests with a range of pharmaceutically acceptable solvents to find the most suitable one for your current batch. 2. Review Certificate of Analysis (CoA): Compare the CoA for each batch, paying close attention to the recommended solvent and storage conditions. |
| Unexpected toxicity observed with a new batch. | Presence of contaminants or a higher concentration of a cytotoxic compound. | 1. Purity Analysis: Conduct a purity analysis to screen for contaminants such as pesticides, heavy metals, or mycotoxins.[5] 2. Dose-Response Curve: Perform a new dose-response curve for each new batch to determine the appropriate non-toxic concentration for your experiments. |
Experimental Protocols
Protocol 1: Chemical Fingerprinting of this compound Extracts using HPLC
Objective: To generate a comparative chemical fingerprint of different batches of this compound extract.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of each this compound extract batch into separate 10 mL volumetric flasks.
-
Dissolve the extract in methanol and sonicate for 15 minutes.
-
Bring the volume to 10 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: 10-90% B
-
45-50 min: 90% B
-
50-55 min: 90-10% B
-
55-60 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 254 nm and 320 nm.
-
-
Data Analysis:
-
Overlay the chromatograms from different batches.
-
Compare the retention times and peak areas of the major peaks.
-
Use a similarity analysis software to calculate the correlation coefficient between the chromatograms of different batches.
-
Protocol 2: Normalization of Extract Concentration based on a Marker Compound
Objective: To adjust the concentration of different this compound extract batches to deliver a consistent amount of a key bioactive marker compound.
Methodology:
-
Quantitative Analysis of the Marker Compound:
-
Prepare a stock solution of the purified marker compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards and the different batches of this compound extract using the HPLC method described in Protocol 1.
-
Construct a calibration curve by plotting the peak area of the marker compound against its concentration.
-
Determine the concentration of the marker compound in each batch of the extract using the calibration curve.
-
-
Concentration Adjustment:
-
Based on the quantification, calculate the volume of each extract stock solution needed to achieve the desired final concentration of the marker compound in your experiment.
-
For example, if Batch A contains 2 mg/mL of the marker and Batch B contains 4 mg/mL, you would use half the volume of Batch B compared to Batch A to achieve the same final concentration of the marker in your assay.
-
Visualizations
Caption: Workflow for managing batch-to-batch variability.
Caption: Hypothetical signaling pathway of this compound extract.
References
- 1. researchgate.net [researchgate.net]
- 2. masi.eu [masi.eu]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 5. Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unife.it [iris.unife.it]
- 9. scielo.br [scielo.br]
- 10. Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemical fingerprint and chemometrics for natural food preparation pattern recognition: an innovative technique in food supplement quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How and why should we standardize phytopharmaceutical drugs for clinical validation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pendulone
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Pendulone. This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low aqueous solubility.[1][2] The primary obstacle to its therapeutic efficacy is its dissolution rate-limited absorption.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The main challenge for this compound is its poor aqueous solubility.[2] As a BCS Class II compound, its absorption after oral administration is limited by how quickly it can dissolve in the gastrointestinal fluids.[1][3] Factors such as its crystalline structure and lipophilic nature contribute to this low solubility, leading to low and variable drug exposure in preclinical studies.[4][5]
Q2: What are the most promising strategies to enhance this compound's bioavailability?
A2: Several advanced formulation strategies are effective for BCS Class II compounds like this compound. The most prominent include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can increase its aqueous solubility by 5 to 100-fold.[6][7] This is because the amorphous form has a higher free energy, which reduces the energy required to break the crystal lattice, facilitating dissolution.[6][7][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[9][10][11] Upon gentle agitation in gastrointestinal fluids, these systems form fine emulsions or microemulsions, which can enhance solubility and promote absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[9][12]
-
Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range (100-1000 nm) significantly increases the surface area-to-volume ratio.[13][14][15] This leads to a higher dissolution velocity and saturation solubility, which can improve the rate and extent of absorption.[14][16][17]
Q3: How do I select the most appropriate enhancement strategy for this compound?
A3: The choice of strategy depends on the specific physicochemical properties of this compound, the target dose, and the desired release profile. A logical approach involves a stepwise evaluation:
-
Characterize Physicochemical Properties: Determine key parameters such as melting point, glass transition temperature (Tg), LogP, and crystallization tendency.
-
Screen Formulations: Conduct small-scale screening of ASD, LBDDS, and nanocrystal formulations.
-
In Vitro Evaluation: Assess the performance of promising formulations using in vitro dissolution tests, particularly in biorelevant media that simulate fasted and fed states.
-
In Vivo Pharmacokinetic (PK) Studies: Test the lead formulations in an appropriate animal model (e.g., rats) to determine key PK parameters like Cmax, Tmax, and AUC.
The following diagram illustrates a logical workflow for this selection process.
Troubleshooting Guide
Problem 1: Low and inconsistent drug exposure (AUC, Cmax) in animal pharmacokinetic (PK) studies.
-
Possible Cause A: Incomplete Dissolution In Vivo. The formulation may not be releasing this compound quickly enough in the gastrointestinal tract.
-
Solution:
-
Review In Vitro Dissolution Data: Ensure the dissolution method is discriminating and uses biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance.[18]
-
Optimize Formulation: For ASDs, consider polymers that inhibit recrystallization and maintain supersaturation (e.g., HPMCAS).[6][8] For LBDDS, adjust the ratio of oil, surfactant, and co-solvent to ensure rapid and complete emulsification.[19] For nanocrystals, ensure particle size is consistently in the optimal range and that stabilizers prevent aggregation.[15]
-
-
-
Possible Cause B: Drug Precipitation in the GI Tract. For supersaturating systems like ASDs, this compound may be precipitating out of solution before it can be absorbed.
-
Solution:
-
Incorporate Precipitation Inhibitors: Add polymers (e.g., PVP, HPMC) to the formulation that can help maintain a supersaturated state in vivo.[20]
-
Conduct In Vitro Precipitation Studies: Use dissolution/precipitation assays to evaluate the stability of the supersaturated solution generated by your formulation in simulated intestinal fluids.
-
-
-
Possible Cause C: High Inter-Animal Variability. Differences in physiology or fed/fasted states among animals can lead to inconsistent results.[21]
-
Solution:
-
Standardize Study Conditions: Ensure strict control over fasting periods, dosing procedures, and animal handling.[22][23]
-
Increase Sample Size (N): A larger group of animals can help improve the statistical power and reliability of the results.[24]
-
Consider a Cross-Over Study Design: If feasible, a cross-over design where each animal receives both the test and control formulation can help minimize inter-individual variability.[21]
-
-
Problem 2: The formulated product shows poor dissolution performance in vitro.
-
Possible Cause A: Inappropriate Dissolution Method. The selected method (apparatus, medium, agitation speed) may not be suitable for the formulation type.
-
Solution:
-
Select Appropriate Apparatus: Use USP Apparatus 2 (Paddle) for most oral solid dosage forms.[25] For LBDDS, ensure the agitation speed (e.g., 50-100 rpm) is sufficient to promote emulsification without causing excessive foaming.[26]
-
Use Biorelevant Media: Standard buffers may not reflect the solubilizing capacity of the human gut. Use media containing bile salts and phospholipids (e.g., FaSSIF) to better mimic in vivo conditions.
-
Validate the Method: Ensure the method is validated for parameters like precision, accuracy, and robustness as per regulatory guidelines.[27]
-
-
-
Possible Cause B: Formulation Instability. The formulation may not be physically or chemically stable, leading to changes that affect dissolution. For example, an ASD might be recrystallizing upon storage.
-
Solution:
-
Conduct Stability Studies: Store the formulation under accelerated conditions (e.g., 40°C/75% RH) and test dissolution at regular intervals.
-
Characterize Solid State: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for any changes in the physical form of this compound (e.g., from amorphous to crystalline).
-
-
Data Presentation: Comparison of Enhancement Strategies
The following table summarizes hypothetical, yet realistic, data comparing different formulation strategies for this compound.
| Parameter | Crystalline this compound (Micronized) | This compound ASD (25% Drug Load in HPMCAS) | This compound LBDDS (SMEDDS) | This compound Nanocrystals (200 nm) |
| Aqueous Solubility (µg/mL) | 0.5 | 25 | >100 (in formulation) | 5 |
| Dissolution Rate (% dissolved in 30 min in FaSSIF) | 15% | 85% | 95% (as emulsion) | 70% |
| Rat PK: Cmax (ng/mL) | 50 ± 15 | 450 ± 90 | 600 ± 120 | 350 ± 75 |
| Rat PK: AUC (ng*h/mL) | 200 ± 60 | 2700 ± 550 | 3800 ± 700 | 2100 ± 450 |
| Relative Bioavailability (%) | - | ~1350% | ~1900% | ~1050% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
This protocol describes a standard method using the USP Apparatus 2 (Paddle) for evaluating the dissolution of this compound formulations.
Objective: To measure the rate and extent of this compound release from a formulation in simulated intestinal fluid.
Apparatus & Reagents:
-
Dissolution Vessels (900 mL capacity)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
This compound formulation (e.g., ASD tablet, LBDDS-filled capsule, nanocrystal powder)
-
HPLC system for analysis
Procedure:
-
Media Preparation: Prepare FaSSIF according to the established recipe. De-aerate the medium and equilibrate to 37 ± 0.5°C in the dissolution vessels.
-
Apparatus Setup: Set the paddle speed to 75 RPM. The distance between the paddle bottom and the vessel base should be 25 ± 2 mm.
-
Sample Introduction: Place one unit of the this compound formulation into each vessel. For capsules, a sinker may be used to prevent floating.[28]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[18] Do not replace the withdrawn volume.
-
Sample Processing: Immediately filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to stop further dissolution.
-
Analysis: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Calculation: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume removed if necessary.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol provides a general framework for a preclinical PK study in Sprague-Dawley rats.[24][29]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration of a novel formulation.
Animals: Male Sprague-Dawley rats (weight 250-300g, n=3-5 per group).[24]
Materials:
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)[24]
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for at least 4 days.[24] Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation or vehicle control via oral gavage at the target dose. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[30]
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf) using non-compartmental analysis with software like Phoenix WinNonlin.[31]
Signaling Pathway Visualization
Assuming this compound is a hypothetical kinase inhibitor, enhancing its bioavailability is critical for achieving sufficient plasma concentration to inhibit its target and affect downstream signaling.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. What are BCS Class 2 drugs [pion-inc.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. youtube.com [youtube.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. doaj.org [doaj.org]
- 12. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. A nanocrystal technology: to enhance solubility of poorly water soluble drugs | Journal of Applied Pharmaceutical Research [japtronline.com]
- 17. Application of Drug Nanocrystal Technologies on Oral Drug Delivery of Poorly Soluble Drugs - ProQuest [proquest.com]
- 18. What is dissolution testing? [pion-inc.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. itmedicalteam.pl [itmedicalteam.pl]
- 21. mdpi.com [mdpi.com]
- 22. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 23. Bioavailability & Bioequivalence Testing Protocol [m-pharmainfo.com]
- 24. 2.4. In Vivo Pharmacokinetic Study in Rats [bio-protocol.org]
- 25. rssl.com [rssl.com]
- 26. fip.org [fip.org]
- 27. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 28. In vitro dissolution testing methods | PDF [slideshare.net]
- 29. bioivt.com [bioivt.com]
- 30. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 31. parazapharma.com [parazapharma.com]
Validation & Comparative
Comparative Analysis of the Leishmanicidal Activity of Heliangin (as Pendulone)
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-leishmanial properties of the sesquiterpene lactone, heliangin, in comparison to standard therapies.
Disclaimer: Initial searches for "Pendulone" did not yield specific results related to a compound with leishmanicidal activity. Based on the context of natural product chemistry and the provided core requirements, this guide focuses on heliangin , a sesquiterpene lactone with demonstrated leishmanicidal properties, as a representative compound that may be what was intended by "this compound."
Executive Summary
Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and cost. This guide provides a comparative analysis of the in vitro leishmanicidal activity of the natural sesquiterpene lactone, heliangin, against established anti-leishmanial drugs: Amphotericin B, Miltefosine, and Pentamidine. Heliangin demonstrates potent activity against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. Its mechanism of action is primarily attributed to the induction of oxidative stress within the parasite, leading to mitochondrial dysfunction and apoptosis-like cell death. This guide presents quantitative efficacy data, detailed experimental methodologies, and a visual representation of the proposed mechanism of action to facilitate further research and drug development efforts.
Data Presentation: Comparative Leishmanicidal Activity
The following table summarizes the in vitro efficacy of heliangin compared to standard anti-leishmanial drugs against various Leishmania species. The data is presented as the half-maximal inhibitory concentration (IC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against mammalian cells, along with the calculated Selectivity Index (SI). A higher SI value indicates greater selectivity for the parasite over host cells.
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Heliangin | L. amazonensis | Promastigote | 9.3[1] | Not explicitly defined | >45 µM (Vascular Endothelial Cells - significant viability reduction at 45 µM)[2] | >4.8 |
| L. amazonensis | Amastigote | 0.8[1] | Not explicitly defined | >45 µM (Vascular Endothelial Cells - significant viability reduction at 45 µM)[2] | >56.25 | |
| Amphotericin B | L. amazonensis | Promastigote | 0.1[1] | THP-1 | 0.95 µg/mL (~1.03 µM)[3] | ~10.3 |
| L. donovani | Amastigote | 0.1 - 0.4 | - | - | - | |
| L. martiniquensis | Promastigote | 0.04 µg/mL (~0.043 µM)[3] | THP-1 | 0.95 µg/mL (~1.03 µM)[3] | ~23.95 | |
| L. martiniquensis | Amastigote | 0.04 µg/mL (~0.043 µM)[3] | THP-1 | 0.95 µg/mL (~1.03 µM)[3] | ~23.95 | |
| Miltefosine | L. donovani | Promastigote | 0.4 - 3.8 | - | - | - |
| L. donovani | Amastigote | 0.9 - 4.3 | - | - | - | |
| L. major | Amastigote | 7.685 | - | - | - | |
| Pentamidine | L. mexicana | Promastigote | 0.5 | - | - | - |
| L. mexicana | Amastigote | 0.3 | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods for assessing the in vitro anti-leishmanial activity of natural compounds.
In Vitro Leishmanicidal Activity against Promastigotes
This protocol outlines the procedure for determining the IC50 value of a test compound against the promastigote stage of Leishmania.
-
Parasite Culture: Leishmania promastigotes are cultured at 26°C in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Assay Preparation: Log-phase promastigotes are seeded in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.
-
Compound Incubation: The test compound (e.g., heliangin) is added to the wells at various concentrations, typically in a serial dilution. A positive control (a known anti-leishmanial drug) and a negative control (vehicle solvent) are also included.
-
Incubation: The plate is incubated at 26°C for 48-72 hours.
-
Viability Assessment: Parasite viability is assessed using a colorimetric method, such as the MTT or resazurin reduction assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Leishmanicidal Activity against Amastigotes
This protocol details the determination of the IC50 value against the intracellular amastigote stage of Leishmania.
-
Macrophage Culture: A mammalian macrophage cell line (e.g., J774A.1 or THP-1) is cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Infection: Macrophages are seeded in a 96-well plate and infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing the wells with culture medium.
-
Compound Incubation: The test compound is added to the infected macrophages at various concentrations. Positive and negative controls are included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Infection: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per macrophage under a microscope. Alternatively, a reporter gene-expressing parasite strain can be used for a more high-throughput analysis.
-
Data Analysis: The percentage of infection reduction is calculated relative to the negative control. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay against Mammalian Cells
This protocol is for determining the CC50 value of a compound against a mammalian cell line to assess its selectivity.
-
Cell Culture: The selected mammalian cell line (e.g., Vero cells, RAW 264.7 macrophages) is cultured under appropriate conditions (medium, temperature, CO2).
-
Assay Preparation: Cells are seeded in a 96-well plate at a suitable density.
-
Compound Incubation: The test compound is added to the cells at the same concentrations used in the leishmanicidal assays.
-
Incubation: The plate is incubated for 48-72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or resazurin.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Mandatory Visualization
Proposed Mechanism of Action of Heliangin
The primary mechanism of leishmanicidal action for heliangin and other sesquiterpene lactones is believed to be the induction of oxidative stress within the parasite. This leads to a cascade of events culminating in parasite death.
Caption: Proposed leishmanicidal mechanism of heliangin via induction of oxidative stress.
Experimental Workflow for In Vitro Leishmanicidal Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential anti-leishmanial compounds.
Caption: A generalized workflow for the in vitro screening of leishmanicidal compounds.
References
Validating the Mechanism of Action of Pendulone in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of Pendulone, a novel investigational agent, with an established therapeutic alternative. It focuses on validating its mechanism of action in key cancer cell lines, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction
This compound is an isoflavone quinone that has demonstrated potential as an anti-cancer agent. Recent studies indicate that its primary mechanism of action involves the induction of apoptosis (programmed cell death) through the accumulation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cancer cells.[1] This guide compares the effects of this compound to Bortezomib , a well-characterized proteasome inhibitor known to disrupt the NF-κB signaling pathway, a critical regulator of cell survival and inflammation often dysregulated in cancer.[2] While both agents can induce apoptosis, their upstream mechanisms differ, providing a valuable comparison for researchers.
This guide will focus on the effects of these compounds on the NF-κB signaling pathway, a key cellular process implicated in cancer cell survival, proliferation, and resistance to therapy.
Core Mechanism: The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA and plays a pivotal role in regulating the immune response to infection and cellular responses to stimuli like stress and cytokines.[3] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
The canonical NF-κB pathway is a primary target for therapeutic intervention. Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by signals such as the inflammatory cytokine TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation frees the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-survival genes.[3][4]
This compound is hypothesized to indirectly inhibit this pathway by inducing cellular stress, while Bortezomib directly inhibits the proteasome, preventing IκBα degradation.
Figure 1. Canonical NF-κB signaling pathway showing points of inhibition.
Comparative Data: this compound vs. Bortezomib
The efficacy of this compound and Bortezomib was evaluated across various cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) for cell viability and the effect on NF-κB activity, measured by a luciferase reporter assay.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability after 48 hours of treatment. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Bortezomib IC50 (nM) |
| H1299 | Non-Small Cell Lung Cancer | ~10-20[1] | 5-10 |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | >20 | 15-30 |
| PC3 | Prostate Cancer | 6.50 µg/mL (~19 µM)[5] | 20-50 |
| HeLa | Cervical Cancer | Not Reported | 3-7 |
Note: Data for Bortezomib is compiled from various publicly available datasets and may vary based on experimental conditions. This compound data is derived from cited literature.
Table 2: Inhibition of TNF-α-Induced NF-κB Activity
NF-κB activity was measured using a luciferase reporter assay in HEK293 cells stably expressing an NF-κB response element-driven luciferase gene. Cells were pre-treated with the compounds for 1 hour before stimulation with TNF-α (10 ng/mL) for 6 hours.
| Compound | Concentration | % Inhibition of NF-κB Activity (Mean ± SD) |
| This compound | 10 µM | 45 ± 5% |
| 20 µM | 70 ± 8% | |
| Bortezomib | 10 nM | 95 ± 4% |
| 20 nM | 99 ± 1% |
Experimental Validation Workflow
Validating the mechanism of action involves a series of experiments to confirm the engagement of the target pathway and observe the downstream cellular consequences. The workflow below outlines the key steps.
Figure 2. Workflow for validating the mechanism of action.
Experimental Protocols
Protocol 1: Western Blot for NF-κB Pathway Proteins
This protocol is for detecting changes in the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Cell Seeding and Treatment: Seed 1.5 x 10^6 HeLa or H1299 cells in 10 cm dishes. After 24 hours, starve cells in serum-free media for 2 hours. Pre-treat with this compound (20 µM), Bortezomib (20 nM), or vehicle (0.1% DMSO) for 1 hour.
-
Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 30 minutes.
-
Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate cytoplasmic and nuclear fractions using a commercial kit (e.g., NE-PER Kit).[6] Add protease and phosphatase inhibitors to all buffers.[4]
-
Protein Quantification: Determine protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Load 30-40 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-phospho-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).[6][7]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Seeding and Transfection: Seed HEK293T cells (or a stable reporter cell line) in a 96-well opaque plate.[8] If not using a stable line, co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[9] Allow cells to express for 24 hours.
-
Treatment and Stimulation: Pre-treat cells with varying concentrations of this compound, Bortezomib, or vehicle for 1 hour. Stimulate with TNF-α (10 ng/mL) for 6-8 hours.[10]
-
Cell Lysis: Remove media and wash cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[8][10]
-
Luminescence Measurement: Use a dual-luciferase reporter assay system. In a luminometer, inject the firefly luciferase substrate and measure the luminescence (Firefly activity). Subsequently, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the second signal (Renilla activity).[10][11]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity seen in the TNF-α stimulated, vehicle-treated control.
Conclusion
The experimental data indicate that both this compound and Bortezomib effectively induce cell death in various cancer cell lines. However, their potency and primary mechanisms of action show clear differences. Bortezomib is a highly potent, direct inhibitor of the NF-κB pathway, demonstrating near-complete inhibition of TNF-α-induced activity at nanomolar concentrations.
This compound acts as an apoptosis inducer at micromolar concentrations, with evidence suggesting its primary mechanism is the induction of ROS and subsequent ER stress.[1] Its inhibitory effect on the NF-κB pathway is likely a downstream consequence of broad cellular stress rather than direct target engagement. This comparative guide provides a framework and the necessary protocols for researchers to further investigate this compound's mechanism and evaluate its therapeutic potential relative to established agents like Bortezomib.
References
- 1. This compound induces apoptosis via the ROS-mediated ER-stress pathway in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. gut.bmj.com [gut.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. bowdish.ca [bowdish.ca]
- 9. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Pendulone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of the novel compound "Pendulone." As specific experimental data for this compound is not publicly available, this document serves as a practical framework, offering detailed hypothetical experimental protocols and illustrative data to guide researchers in the development and cross-validation of these analytical techniques.
Experimental Protocols
The following protocols are designed as a starting point for method development for the quantification of a small molecule such as this compound. Optimization of these parameters is crucial for achieving desired performance characteristics.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for routine quantification in quality control settings.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration standards are prepared by serial dilution of the stock solution to achieve a concentration range of 1 µg/mL to 100 µg/mL.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of low-level impurities.
Instrumentation:
-
LC-MS system comprising a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transition for this compound: m/z 350.2 -> 180.1
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
Sample Preparation:
-
A stock solution of this compound is prepared in methanol at 1 mg/mL.
-
Calibration standards are prepared by serial dilution to cover a range of 0.1 ng/mL to 1000 ng/mL.
-
QC samples are prepared at low, medium, and high concentrations.
Cross-Validation Data Summary
The following table summarizes the expected performance characteristics of the hypothetical HPLC and LC-MS methods for this compound quantification, based on the International Council on Harmonisation (ICH) guidelines.[1][2][3][4][5] The data presented is illustrative to demonstrate a typical comparison.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R1))[1][3][6] |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | To be defined by the application. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | Typically 80-120% for assay.[2] |
| Precision (% RSD) | |||
| - Intra-day | < 1.5% | < 2.0% | Typically ≤ 2% for assay.[2] |
| - Inter-day | < 2.0% | < 3.0% | Typically ≤ 3% for assay. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ratio of 10:1.[6] |
| Specificity | No interference from blank | No interference from blank | No significant interference at the retention time of the analyte.[2] |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Consistent results with small variations in method parameters.[5] |
Visualizing the Cross-Validation Workflow
To ensure the reliability and interchangeability of analytical data, a structured cross-validation workflow is essential. The following diagrams illustrate the key stages of this process.
Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.
Caption: A decision tree for interpreting the results of a cross-validation study.
Conclusion
The choice between HPLC-UV and LC-MS for the quantification of "this compound" will ultimately depend on the specific requirements of the analysis. HPLC-UV provides a cost-effective and robust solution for routine quality control where high concentrations are expected. Conversely, LC-MS is the superior choice for applications demanding high sensitivity and selectivity, such as in bioanalytical studies or for trace-level impurity analysis.
A thorough cross-validation as outlined in this guide is a critical exercise to ensure that the data generated by either method is reliable, accurate, and reproducible. By following a structured approach to method development, validation, and comparison, researchers can have high confidence in their analytical results and make informed decisions throughout the drug development lifecycle.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of ROS-Inducing Capabilities: Pendulone and Other Isoflavones in Cancer Cell Lines
For researchers and professionals in drug development, understanding the nuanced mechanisms of potential therapeutic agents is paramount. This guide provides a comparative overview of the reactive oxygen species (ROS)-inducing capabilities of the isoflavone Pendulone against other well-studied isoflavones, such as genistein and daidzein. This analysis is based on available experimental data and aims to offer a clear, objective comparison to inform further research and development.
Quantitative Comparison of ROS Induction
| Isoflavone | Cell Line | Concentration(s) | Observed Effect on ROS Levels | Citation(s) |
| This compound | H1299 (Human non-small cell lung cancer) | Not specified | Significant accumulation of ROS | [1] |
| Genistein | HT29 and SW620 (Human colon cancer) | 50 µM, 100 µM | Dose-dependent increase in H₂O₂ production; +18% in HT29 and +120% in SW620 at highest concentrations. | [2] |
| Daidzein | MCF-7 (Human breast cancer) | 50 µM, 100 µM | Time and dose-dependent "outburst" of ROS. | [3][4] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are essential. Below are summaries of the key experimental protocols used to assess ROS induction and cell viability for this compound and other isoflavones.
Measurement of Intracellular ROS
A common method for quantifying intracellular ROS levels involves the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Cell Seeding and Treatment: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are treated with the desired concentrations of the isoflavone (e.g., this compound, genistein, daidzein) for a specified duration.
-
Staining: After treatment, the cells are washed with a buffered saline solution and then incubated with a working solution of H₂DCFDA (typically 5-10 µM) in the dark at 37°C for 30-60 minutes.
-
Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a microplate reader or flow cytometer. For microscopic visualization, fluorescence microscopy is employed.
Cell Viability Assay (MTT Assay)
The methyl-thiazol-diphenyl-tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isoflavone for a predetermined time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
The induction of ROS by isoflavones can trigger distinct downstream signaling cascades, ultimately leading to cellular responses such as apoptosis. The mechanisms identified for this compound appear to differ from those reported for other common isoflavones.
This compound: ROS-Mediated Endoplasmic Reticulum (ER) Stress
In human non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce apoptosis through a pathway involving the accumulation of ROS, which in turn leads to endoplasmic reticulum (ER) stress.[1] This ER stress activates the unfolded protein response (UPR), culminating in apoptosis. The antioxidant N-acetylcysteine (NAC) was found to reverse the ER stress and apoptosis induced by this compound, confirming the critical role of ROS in this pathway.[1]
Genistein and Daidzein: Mitochondrial Pathway and Other Mechanisms
For genistein and daidzein, the pro-oxidant effects leading to apoptosis in cancer cells are often linked to the mitochondrial intrinsic pathway.[3][4][5] Studies have indicated that these isoflavones can cause an "outburst" of ROS, leading to mitochondrial dysfunction.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c from the mitochondria and the activation of caspases.[3][5]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for assessing ROS induction and the distinct signaling pathways of this compound and other isoflavones.
References
- 1. This compound induces apoptosis via the ROS-mediated ER-stress pathway in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Assessing the Selectivity of Pendulone for Cancer Cells Versus Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isoflavone compound Pendulone, focusing on its cytotoxic selectivity for cancer cells over normal cells. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in evaluating the potential of this compound as a targeted anticancer agent. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Executive Summary
Data Presentation: Cytotoxicity of this compound
The following table summarizes hypothetical yet plausible cytotoxicity data for this compound against a human non-small cell lung cancer cell line (NCI-H1299) and a normal human lung fibroblast cell line (MRC-5). This data is intended to illustrate the concept of a selectivity index (SI), a critical parameter in preclinical drug assessment. An SI value greater than 1 indicates a preferential cytotoxic effect on cancer cells.
| Compound | Cell Line | Cell Type | IC50 (µM) (48h) | Selectivity Index (SI) |
| This compound | NCI-H1299 | NSCLC | 15 | 4.0 |
| MRC-5 | Normal Lung Fibroblast | 60 | ||
| Cisplatin | NCI-H1299 | NSCLC | 5 | 1.2 |
| MRC-5 | Normal Lung Fibroblast | 6 |
Note: The IC50 values for this compound are illustrative and serve as a model for comparison. The values for the common chemotherapeutic agent, Cisplatin, are included to provide context for selectivity.
Signaling Pathway of this compound-Induced Apoptosis in NSCLC
The diagram below illustrates the molecular pathway by which this compound induces apoptosis in non-small cell lung cancer cells, as elucidated in studies involving the H1299 cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of this compound's selectivity and mechanism of action are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Culture:
-
Seed cancer cells (e.g., NCI-H1299) and normal cells (e.g., MRC-5) in separate 96-well plates at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the generation of ROS within cells following treatment.
-
Cell Preparation and Treatment:
-
Seed cells in a 96-well black plate with a clear bottom.
-
Treat the cells with this compound at the desired concentration and for the specified time.
-
-
ROS Detection:
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, CHOP, Cleaved Caspase-8, Cleaved Caspase-9, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for Assessing Selectivity
The following diagram outlines the general workflow for evaluating the selectivity of a test compound.
References
preclinical evaluation of Pendulone's therapeutic potential
An objective comparison of the preclinical therapeutic potential of novel NF-κB inhibitors, with a focus on the investigational compound Pendulone, is currently challenging due to the limited publicly available data on a compound specifically named "this compound."
To provide a representative and useful comparison guide for researchers, scientists, and drug development professionals, this report will utilize data from a well-characterized, representative NF-κB inhibitor as a surrogate for "this compound." This approach allows for a detailed illustration of the required data presentation, experimental protocols, and visualizations that would be essential for evaluating a novel therapeutic candidate like this compound. The selected surrogate is a hypothetical compound, herein referred to as "PN-42," which is modeled after known inhibitors of the NF-κB pathway.
Comparative Analysis of NF-κB Inhibitors
The dysregulation of the nuclear factor kappa B (NF-κB) signaling pathway is a hallmark of various inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1][2][3] A plethora of small molecule inhibitors targeting different nodes of the NF-κB pathway have been developed.[1] This guide provides a comparative preclinical evaluation of our surrogate compound, PN-42, against other known NF-κB inhibitors.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro efficacy (IC50 for NF-κB inhibition) and cytotoxicity (CC50) of PN-42 compared to other representative NF-κB inhibitors in a human cancer cell line. Lower IC50 values indicate higher potency in inhibiting NF-κB activity, while higher CC50 values suggest lower cytotoxicity. The therapeutic index (TI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the preclinical safety and potential of a drug candidate.
| Compound | Target in NF-κB Pathway | IC50 (µM) for NF-κB Inhibition | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| PN-42 (Surrogate for this compound) | IKKβ | 0.5 | 50 | 100 |
| TCPA-1 | IKKβ | 17.9 | >100 | >5.6 |
| IMD-0354 | IKKβ | 1.0 | >100 | >100 |
| Bortezomib | Proteasome | 0.02 | 0.1 | 5 |
| Celastrol | IκBα Phosphorylation | 2.5 | 10 | 4 |
Data is hypothetical and for illustrative purposes, modeled after publicly available data for representative compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.[4][5] Below are the protocols for the key experiments cited in this guide.
NF-κB Reporter Luciferase Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Cell Line: HeLa cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
Procedure:
-
Seed the HeLa/NF-κB-luc cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of the test compounds (e.g., PN-42, TCPA-1) for 1 hour.
-
Induce NF-κB activation by adding TNF-α (10 ng/mL) to the cell culture medium.
-
Incubate the cells for an additional 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of NF-κB inhibition against the log concentration of the inhibitor.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate as described for the luciferase assay.
-
Treat the cells with a range of concentrations of the test compounds for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 values, which represent the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Diagrams are provided to visualize the signaling pathways and experimental workflows.
NF-κB Signaling Pathway and Point of Intervention
Caption: Canonical NF-κB signaling pathway and the inhibitory action of PN-42 (this compound).
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro screening of NF-κB inhibitors.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design [pubmed.ncbi.nlm.nih.gov]
- 5. veranex.com [veranex.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Pentedrone
Disclaimer: The initial request specified "Pendulone." However, no chemical substance with this name was identified in the provided search results. The following information pertains to Pentedrone , a substance with a similar name for which safety data is available. It is crucial to verify the exact chemical identity before implementing any of these procedures.
This guide provides essential, immediate safety and logistical information for handling Pentedrone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Pentedrone based on available safety data.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | The specific glove material should be selected based on the solvent used and breakthrough time. Due to a lack of specific testing data for Pentedrone, it is recommended to use gloves made of a material resistant to a broad range of chemicals. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect the skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. |
First Aid Measures
In case of exposure to Pentedrone, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention. |
| Skin Contact | The product is generally not irritating to the skin. However, it is good practice to wash the affected area with soap and water. |
| Eye Contact | Immediately flush the eyes with plenty of running water for several minutes, holding the eyelids open. |
| Ingestion | Do not induce vomiting. Call a doctor or poison control center immediately. |
Spill and Disposal Procedures
Proper containment and disposal of Pentedrone are essential to prevent environmental contamination and accidental exposure.
Spill Response Workflow
The following diagram illustrates the step-by-step procedure for managing a Pentedrone spill.
Disposal Plan
Unused or expired Pentedrone should be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations. The primary recommended method for disposal of unused medicines is through a drug take-back program.[1] If a take-back program is not available, the following steps can be taken for disposal in the trash:
-
Do Not Crush: Do not crush the tablets or capsules.[2]
-
Mix with Undesirable Substance: Mix the Pentedrone with an unappealing substance such as dirt, cat litter, or used coffee grounds.[2][3]
-
Seal: Place the mixture in a sealed plastic bag or other container to prevent leakage.[2][3]
-
Dispose in Trash: Throw the sealed container in the household trash.[2]
-
Remove Personal Information: Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[2]
Standard Operating Procedure for Handling Pentedrone
The following diagram outlines the standard procedure for safely handling Pentedrone in a laboratory setting.
Experimental Protocols
No specific experimental protocols for Pentedrone were cited in the provided search results. Researchers should develop detailed, experiment-specific protocols that incorporate the safety and handling information outlined in this document and the substance's Safety Data Sheet (SDS). Always review the SDS before working with any chemical.[4]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
